Product packaging for Odm-207(Cat. No.:CAS No. 1801503-93-4)

Odm-207

Cat. No.: B3028270
CAS No.: 1801503-93-4
M. Wt: 375.4 g/mol
InChI Key: YVGWSVHZXWFLIT-UHFFFAOYSA-N
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Description

Bet-IN-4 is a potent and selective small-molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins . This compound acts by competitively binding to the acetylated lysine recognition pockets of BET bromodomains, thereby displacing BET proteins like BRD4 from chromatin . This disruption prevents the recruitment of key transcriptional regulatory complexes, leading to the downregulation of genes critical for cell proliferation and survival, such as the MYC oncogene and BCL2 . As an epigenetic "reader" blocker, Bet-IN-4 provides researchers with a valuable tool to investigate the role of BET proteins in cancer, inflammation, and other diseases . Its application is particularly relevant in studies of hematological malignancies and solid tumors, including triple-negative breast cancer and acute myeloid leukemia, where BET proteins drive oncogenic transcription programs . Furthermore, its use in combination therapy research shows promise for overcoming resistance to targeted agents . This product is supplied as a lyophilized powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21N3O3 B3028270 Odm-207 CAS No. 1801503-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3,5-dimethyl-1,2-oxazol-4-yl)-7-methoxy-3-methyl-1-(pyridin-2-ylmethyl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-13-9-16-10-18(21-14(2)24-28-15(21)3)20(27-4)11-19(16)25(22(13)26)12-17-7-5-6-8-23-17/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGWSVHZXWFLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2N(C1=O)CC3=CC=CC=N3)OC)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801503-93-4
Record name ODM-207
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801503934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ODM-207
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL5NEF7JDK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ODM-207: A Technical Guide to a Selective BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ODM-207 is a potent, orally bioavailable, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Structurally distinct from benzodiazepine-like BET inhibitors such as JQ1, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including hematological malignancies, prostate cancer, and breast cancer.[1][3][4] Its mechanism of action involves the disruption of chromatin remodeling and the downregulation of key oncogenic drivers, most notably c-Myc.[4] A first-in-human Phase 1 clinical trial (NCT03035591) has established its safety profile and pharmacokinetic properties in patients with selected solid tumors, identifying a maximum tolerated dose and highlighting a narrow therapeutic window.[1][5][6] This guide provides an in-depth overview of the technical data and methodologies associated with the preclinical and clinical evaluation of this compound.

Core Mechanism of Action

BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promote the expression of genes involved in cell proliferation and survival.[2] this compound competitively binds to the acetylated lysine recognition motifs within the bromodomains of BET proteins, effectively preventing their interaction with chromatin.[1] This displacement of BET proteins from gene promoter and enhancer regions leads to the transcriptional repression of key oncogenes.[1] A primary and well-documented downstream effect of this compound is the potent downregulation of c-Myc transcription, a critical driver in many human cancers.[4]

The following diagram illustrates the core signaling pathway inhibited by this compound.

ODM207_Mechanism cluster_nucleus Cell Nucleus Histone Acetylated Histones (on Chromatin) BET BET Proteins (BRD2/3/4) Histone->BET Binds to TF_Complex Transcriptional Machinery (e.g., P-TEFb) BET->TF_Complex Recruits Oncogenes Oncogenes (e.g., c-Myc) TF_Complex->Oncogenes Activates Transcription Transcription ODM207 This compound ODM207->BET Inhibits Binding

Caption: Mechanism of this compound action in the cell nucleus.

Quantitative Data

The following tables summarize the available quantitative data for this compound, covering its biochemical potency, cellular activity, and clinical pharmacokinetics.

Table 1: Biochemical and Cellular Activity
ParameterTarget/AssayValueSource
IC₅₀ BRD4≤ 1 µM[7]
IC₅₀ DNA Damage Response (DDR)2.12 µM[3]

Note: Detailed binding affinities (Ki) and IC₅₀ values for individual BET bromodomains (BRD2, BRD3, BRDT) and against a broader panel of non-BET bromodomains are not publicly available but preclinical studies describe this compound as a "highly potent pan-BET inhibitor" with "minimal cross-reactivity".[1][2]

Table 2: Phase 1 Clinical Pharmacokinetics (NCT03035591)
ParameterConditionValueSource
Maximum Tolerated Dose (MTD) Oral, once daily2 mg/kg[5][6]
Time to Peak Concentration (Tₘₐₓ) N/A2 - 6 hours[2][5]
Exposure (AUC₀₋₂₄) Fed vs. Fasted1.5-fold higher under fed conditions[2][5]
Metabolism Primary MetaboliteDemethylation product[2][5]
Metabolite/Parent Ratio (AUC₀₋t) Day 10.1 - 0.2[2][5]
Metabolite/Parent Ratio (AUC₀₋t) Day 150.1 - 0.5[2][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These represent standard industry protocols that can be adapted for specific studies.

Cell Viability / Antiproliferation Assay

This protocol is based on standard tetrazolium reduction assays (e.g., MTT) or ATP-based luminescence assays used to determine the IC₅₀ of this compound in cancer cell lines.

Cell_Viability_Workflow A 1. Cell Seeding Seed cancer cells (e.g., 22Rv1, MCF-7) in 96-well plates. B 2. Compound Treatment Treat cells with serial dilutions of this compound. Include DMSO vehicle control. A->B C 3. Incubation Incubate plates for a defined period (e.g., 72-96 hours) at 37°C, 5% CO₂. B->C D 4. Viability Reagent Addition Add viability reagent (e.g., MTT, CellTiter-Glo). C->D E 5. Signal Measurement Measure absorbance or luminescence using a plate reader. D->E F 6. Data Analysis Normalize data to vehicle control and calculate IC₅₀ using non-linear regression. E->F

Caption: Workflow for a typical cell viability assay.

Methodology:

  • Cell Culture: Culture human prostate (e.g., 22Rv1, VCaP) or breast (e.g., MCF-7) cancer cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Seeding: Plate cells in 96-well microplates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include wells with medium containing the vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Quantification (ATP-based Assay Example):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

  • Analysis: Convert raw luminescence units to percentage of viability relative to the DMSO-treated control wells. Plot the results as a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot for Target Protein Modulation

This protocol is used to detect changes in the expression of key proteins like c-Myc and ERα following treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells (e.g., 22Rv1 for c-Myc, MCF-7 for ERα) in 6-well plates. Treat with this compound at specified concentrations (e.g., 100 nM, 500 nM) or DMSO for a set time (e.g., 24-48 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-Myc, anti-ERα) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., anti-Actin, anti-GAPDH).

  • Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.

In Vivo Xenograft Tumor Model

This protocol describes a subcutaneous xenograft model, such as the 22Rv1 prostate cancer model, to evaluate the in vivo efficacy of this compound.[4]

Methodology:

  • Cell Preparation: Harvest 22Rv1 prostate cancer cells during their exponential growth phase. Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of approximately 3-7 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 3-7 x 10⁶ cells) into the flank of 6-8 week old male immunodeficient mice (e.g., BALB/c nude or NSG).

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a palpable volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer this compound orally, once daily, at the desired dose levels (e.g., 10 mg/kg, 25 mg/kg). The control group receives the vehicle solution.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).

Mandatory Visualizations

Context-Dependent Signaling Pathways

This compound's effects are context-dependent. In prostate cancer, it primarily targets the c-Myc oncogene. In estrogen receptor-positive (ER+) breast cancer, it affects both c-Myc and the ERα signaling axis.

Signaling_Pathways cluster_Prostate Prostate Cancer (e.g., 22Rv1) cluster_Breast ER+ Breast Cancer (e.g., MCF-7) ODM207_P This compound BET_P BET Proteins ODM207_P->BET_P Inhibits MYC_P c-Myc Transcription BET_P->MYC_P Promotes Prolif_P Cell Proliferation & Survival MYC_P->Prolif_P ODM207_B This compound BET_B BET Proteins ODM207_B->BET_B Inhibits MYC_B c-Myc Transcription BET_B->MYC_B Promotes ER_B ERα Expression BET_B->ER_B Promotes Arrest_B G0/G1 Cell Cycle Arrest MYC_B->Arrest_B ER_B->Arrest_B

Caption: Context-dependent signaling effects of this compound.

Clinical Trial Workflow (Phase 1)

The first-in-human study of this compound followed a standard Phase 1 dose-escalation design to determine safety and the MTD.

Clinical_Trial_Workflow A Patient Recruitment Patients with advanced solid tumors refractory to standard therapy B Dose Escalation Part (3+3 Design) Sequential cohorts of 3-6 patients A->B C Treatment Cycle Oral this compound once daily in 28-day cycles B->C H Food Effect Cohort Evaluate PK under fed and fasted conditions B->H D DLT Monitoring Monitor for Dose-Limiting Toxicities in the first cycle C->D E Decision Point D->E F Escalate Dose for next cohort E->F No DLT G Expand Cohort & Define MTD Maximum Tolerated Dose reached E->G DLT Observed F->B I Primary Endpoints Safety, Tolerability, DLTs, MTD G->I J Secondary Endpoints Pharmacokinetics, Anti-tumor Activity G->J

Caption: Workflow of the Phase 1 clinical trial for this compound.

References

ODM-207: A Technical Overview of a Novel BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-207 is a potent and selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Structurally distinct from the classic benzodiazepine-based BET inhibitors, this compound has demonstrated significant anti-proliferative activity across a range of hematological and solid tumor models in preclinical studies.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for this compound, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 6-(3,5-dimethyl-4-isoxazolyl)-7-methoxy-3-methyl-1-(2-pyridinylmethyl)-2(1H)-quinolinone.[5][6] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name 6-(3,5-dimethyl-4-isoxazolyl)-7-methoxy-3-methyl-1-(2-pyridinylmethyl)-2(1H)-quinolinone[5][6]
Molecular Formula C₂₂H₂₁N₃O₃[1][5]
Molecular Weight 375.42 g/mol [1][5]
CAS Number 1801503-93-4[1][5]
SMILES COC1=C(C=C2C=C(C)C(=O)N(CC3=CC=CC=N3)C2=C1)C4=C(C)ON=C4C[1]
Solubility DMSO: 38 mg/mL (101.21 mM); Ethanol: 4 mg/mL; Water: Insoluble[1]
Storage Stability ≥ 4 years at -20°C as a solid[5]

Mechanism of Action

This compound functions as a pan-inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][7] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.

The core mechanism involves the following steps:

  • Binding to Acetylated Lysine: BET proteins recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains.[7]

  • Recruitment of Transcriptional Machinery: This binding event facilitates the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to chromatin.

  • Gene Transcription: The assembled complex then promotes the transcription of target genes, many of which are key oncogenes like c-MYC and other drivers of cell proliferation and survival.[3]

This compound competitively binds to the acetylated lysine-binding pockets of the BET bromodomains.[2][6] This prevents the tethering of BET proteins to chromatin, thereby disrupting the downstream transcriptional activation of their target oncogenes.[2][6] This leads to cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cells.[3][4]

ODM207_Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Histones Acetylated Histones BET BET Proteins (BRD2/3/4/T) Histones->BET binds to PTEFb Transcriptional Machinery (P-TEFb) BET->PTEFb recruits DNA DNA PTEFb->DNA acts on Transcription Oncogene Transcription (e.g., c-MYC) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation ODM207 This compound BET_Inhibited BET Proteins ODM207->BET_Inhibited binds to (competitive inhibition) No_Recruitment No Recruitment of Transcriptional Machinery BET_Inhibited->No_Recruitment Downregulation Downregulation of Oncogene Transcription No_Recruitment->Downregulation Arrest Cell Cycle Arrest, Senescence, Apoptosis Downregulation->Arrest

Caption: Mechanism of action of this compound as a BET inhibitor.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative effects across a wide array of cancer cell lines.

Cell Line TypeEffectIC₅₀Reference
Cutaneous Apocrine Sweat Gland CarcinomaPotent DNA damage response2.12 µM[1]
Human Metastatic Apocrine Sweat Gland CancerReduced proliferation1.99 µM[5]
PALB2-deficient Sweat Gland Cancer (with Olaparib)Decreased proliferation, induced DNA double-strand breaks650 nM[5]
Various Hematological and Solid TumorsPotent inhibition of cell viabilityNot specified[4]
ER+ Breast CancerInhibition of proliferation, G0/G1 cell cycle arrestNot specified[8]
Prostate Cancer (VCaP, 22Rv1)Attenuated cell growth, c-Myc downregulationNot specified[3]
In Vivo Activity

Oral administration of this compound has shown significant tumor growth inhibition in various xenograft models, including those for prostate and breast cancer, at well-tolerated doses.[3][4][8]

Clinical Trial Data

A first-in-human, open-label, Phase 1 study (NCT03035591) evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with selected solid tumors.[7][9][10]

ParameterFindingReference
Study Population 35 patients with selected solid tumors, including 12 with castrate-resistant prostate cancer[7][9]
Dosing Oral, once daily[7][9]
Maximum Tolerated Dose 2 mg/kg (limited by cumulative toxicity)[7][9]
Dose-Limiting Toxicity Intolerable fatigue[7][9]
Common Adverse Events Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting[7][9]
Efficacy No partial or complete responses were observed[7][9]
Conclusion This compound showed increasing exposure with dose escalation and was safe up to 2 mg/kg but had a narrow therapeutic window.[7][9][10]
Pharmacokinetics
ParameterFindingReference
Absorption Slow absorption with a median Tₘₐₓ between 2 and 6 hours[7]
Food Effect Plasma exposure (AUC₀₋₂₄) was 1.5-fold higher under fed conditions compared to fasting.[7]
Metabolism The main metabolite is a demethylation product of this compound.[7]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol provides a general workflow for assessing the anti-proliferative effects of this compound.

Cell_Proliferation_Assay start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with various concentrations of this compound incubate1->treat incubate2 Incubate for 48-96h treat->incubate2 add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate2->add_reagent measure Measure luminescence or absorbance add_reagent->measure analyze Analyze data and calculate IC₅₀ values measure->analyze end End analyze->end

Caption: Workflow for an in vitro cell proliferation assay.

Methodology:

  • Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • The following day, the cells are treated with a serial dilution of this compound.

  • After an incubation period of 48 to 96 hours, a cell viability reagent is added to the wells.[1][4]

  • The signal (e.g., luminescence or absorbance) is measured using a plate reader.

  • The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Western Blot for c-Myc Expression

This protocol outlines the steps to validate the on-target effect of this compound by measuring the downregulation of c-Myc.

Methodology:

  • Prostate cancer cells (e.g., VCaP) are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Cells are harvested and lysed to extract total protein.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Band intensities are quantified to determine the relative change in c-Myc expression.[3]

Phase 1 Clinical Trial Design

The NCT03035591 study followed a standard design for a first-in-human dose-escalation trial.

Clinical_Trial_Design enrollment Patient Enrollment (Selected Solid Tumors) titration Initial Cohort with Dose Titration enrollment->titration food_effect Food Effect Cohort enrollment->food_effect dose_escalation Dose Escalation Part (3+3 Design) dlt_monitoring Monitor for Dose-Limiting Toxicities (DLTs) dose_escalation->dlt_monitoring titration->dose_escalation mtd_determination Determine Maximum Tolerated Dose (MTD) dlt_monitoring->mtd_determination endpoints Primary Endpoints: Safety & Tolerability Secondary Endpoints: Pharmacokinetics, Anti-tumor Activity mtd_determination->endpoints fasted_dose Single Fasted Dose food_effect->fasted_dose washout Washout Period fasted_dose->washout fed_dose Dose with Light Breakfast washout->fed_dose fed_dose->endpoints

Caption: Logical flow of the NCT03035591 Phase 1 clinical trial.

Methodology: The study consisted of a dose-escalation part and a food-effect evaluation.[7][9]

  • Dose Escalation: A 3+3 design was employed where patients received oral this compound once daily in 28-day cycles. Cohorts of 3-6 patients were enrolled at escalating dose levels until the maximum tolerated dose (MTD) was determined.[7]

  • Food Effect: A separate cohort of patients received a single dose of this compound under fasted conditions, followed by a washout period, and then another dose after a light breakfast to evaluate the effect of food on the drug's pharmacokinetics.[7]

Conclusion

This compound is a novel, potent BET bromodomain inhibitor with a well-defined mechanism of action and demonstrated preclinical anti-tumor activity. While the initial Phase 1 clinical trial indicated a narrow therapeutic window and limited single-agent efficacy in the patient populations studied, the compound remains a valuable tool for epigenetic research.[7][9] Further investigation into combination therapies, such as with PARP inhibitors or CDK4/6 inhibitors, may unlock its therapeutic potential.[5][8] The detailed data and protocols presented in this guide serve as a resource for scientists and researchers dedicated to advancing cancer epigenetics and drug development.

References

Unraveling the Pharmacodynamics of ODM-207: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-207 is an orally bioavailable small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which has shown potential as an antineoplastic agent.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.

Core Mechanism of Action

This compound functions as a pan-inhibitor of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[2] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key oncogenes involved in cell proliferation and survival.[2][3]

By competitively binding to the acetylated lysine-binding pockets of BET bromodomains, this compound displaces these proteins from chromatin.[2] This disruption of the BET protein-histone interaction leads to the suppression of target gene transcription, including the critical oncogene MYC.[4] The downregulation of MYC and other oncogenic drivers ultimately results in cell cycle arrest and inhibition of tumor growth.[1][4]

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

TargetParameterValue (µM)Cell Line/System
BRD4IC50≤ 1Biochemical Assay
DNA Damage ResponseIC502.12Cutaneous Apocrine Sweat Gland Carcinoma Cells

Note: Specific IC50 values for a broad range of cancer cell lines and binding affinities (Kd) for individual BET family members are not publicly available at the time of this guide's compilation.

Table 2: Clinical Pharmacodynamics (Phase 1 Study - NCT03035591) [5][6][7]

ParameterValuePopulation
Maximum Tolerated Dose (MTD)2 mg/kgPatients with selected solid tumors
Dose-Limiting ToxicityIntolerable fatiguePatients with selected solid tumors
Common Adverse EventsThrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomitingPatients with selected solid tumors

Signaling Pathway

The following diagram illustrates the established signaling pathway affected by this compound.

ODM207_Pathway cluster_nucleus Nucleus Histones Acetylated Histones MYC_Gene MYC Gene Transcription Histones->MYC_Gene Activation CDK4_CyclinD1_Gene CDK4/Cyclin D1 Gene Transcription Histones->CDK4_CyclinD1_Gene Activation BET BET Proteins (BRD2, BRD3, BRD4, BRDT) BET->Histones Binding ODM207 This compound ODM207->BET Inhibition MYC_Protein MYC Protein MYC_Gene->MYC_Protein Translation CDK4_CyclinD1_Protein CDK4/Cyclin D1 Complex CDK4_CyclinD1_Gene->CDK4_CyclinD1_Protein Translation MYC_Protein->CDK4_CyclinD1_Gene Upregulation CellCycle G1/S Phase Progression CDK4_CyclinD1_Protein->CellCycle Promotion Proliferation Tumor Cell Proliferation CellCycle->Proliferation

Caption: this compound inhibits BET proteins, leading to downregulation of MYC and cell cycle regulators.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacodynamics. These are generalized protocols that can be adapted for specific experimental needs.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT/XTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (for MTT) F->G MTT Assay Only H Read absorbance on a plate reader F->H XTT Assay G->H

Caption: Workflow for determining cell viability after this compound treatment.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins, such as MYC, CDK4, and Cyclin D1, following treatment with this compound.

Workflow Diagram:

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane D->E F Incubate with primary antibody E->F G Incubate with secondary antibody F->G H Detect signal and analyze G->H

Caption: Standard workflow for Western blot analysis of protein expression.

Methodology:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MYC, anti-CDK4, anti-Cyclin D1) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

RNA Sequencing (RNA-Seq)

RNA-Seq is used to perform a global analysis of gene expression changes induced by this compound.

Workflow Diagram:

RNASeq_Workflow A Treat cells with this compound B Isolate total RNA A->B C Assess RNA quality and quantity B->C D Prepare cDNA library C->D E Sequence the library D->E F Analyze sequencing data E->F

Caption: High-level workflow for RNA sequencing analysis.

Methodology:

  • Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle. Isolate total RNA using a column-based kit or TRIzol reagent.

  • RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the vehicle control.

    • Pathway Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes affected by this compound.

Conclusion

This compound is a potent BET inhibitor that disrupts the transcriptional program of cancer cells by displacing BET proteins from chromatin. This leads to the downregulation of key oncogenes such as MYC, resulting in cell cycle arrest and reduced tumor cell proliferation. While further studies are needed to fully elucidate its efficacy across a broader range of malignancies and to determine more precise pharmacodynamic parameters, the available data and established methodologies provide a solid foundation for ongoing research and development of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Preclinical Studies of ODM-207

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of ODM-207, a potent and selective BET bromodomain inhibitor. The following sections detail quantitative data from in vitro and in vivo studies, step-by-step experimental methodologies, and visualizations of key signaling pathways and workflows.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the acetylated lysine recognition motifs of BET bromodomains, this compound disrupts chromatin remodeling and prevents the transcription of key oncogenes, such as MYC.[1][2][3] Preclinical studies have demonstrated its anti-tumor activity in various hematological malignancies and solid tumors, including ER+ breast cancer and colon carcinoma.[2][3][4][5][6][7] Notably, this compound has also shown the potential to modulate the tumor immune microenvironment, leading to immune-mediated anti-tumor effects.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Dosage and Administration of this compound

Animal ModelTumor TypeDosageAdministration RouteDosing ScheduleKey FindingsReference
BALB/c MiceSyngeneic CT26 Colon Carcinoma30 mg/kgOralDailyStatistically significant tumor growth inhibition; comparable to anti-mouse PD-1 antibody.[4][6]
N/AER+ Ma3366 Patient-Derived XenograftNot SpecifiedNot SpecifiedNot SpecifiedSuppression of tumor growth.[2][5][7]

Table 2: In Vitro Efficacy of this compound

Cell Line/ModelAssay TypeConcentrationDurationKey FindingsReference
Cutaneous Apocrine Sweat Gland Carcinoma Patient-Derived Tumor CellsDNA Damage ResponseIC50 of 2.12 µMNot SpecifiedPotent activity.[8]
Cutaneous Apocrine Sweat Gland Carcinoma Patient-Derived Tumor CellsCell Viability500 nM48 hoursPotentiated by RNAi inhibition of RAD52-dependent HR.[8]
ER+ Breast Cancer Cell LinesProliferationNot SpecifiedNot SpecifiedEffective inhibition of proliferation; induction of G0/G1 cell cycle arrest.[2]
ER+ Breast Cancer Cell LinesCombination StudySub-IC50 concentrationsNot SpecifiedSynergizes with palbociclib (CDK4/6 inhibitor).[2]
Mouse SplenocytesImmune Cell ActivationNot Specified4 daysIncreased activated cytotoxic CD8+ T cells (increased IFNγ and granzyme B).[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in preclinical studies of this compound.

Protocol 1: Syngeneic Mouse Tumor Model for In Vivo Efficacy

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunocompetent mouse model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26 colon carcinoma cells

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture: Culture CT26 cells in appropriate media until they reach the desired confluence for injection.

  • Tumor Implantation:

    • Harvest and resuspend CT26 cells in sterile PBS or appropriate media.

    • Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each BALB/c mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound (30 mg/kg) or vehicle control orally on a daily basis.

  • Endpoint and Analysis:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., maximum allowed size).

    • Euthanize mice and excise tumors for further analysis (e.g., weight, histology, immune cell profiling).

    • Compare tumor growth between the this compound treated and vehicle control groups to determine efficacy.

Protocol 2: Patient-Derived Xenograft (PDX) Model for ER+ Breast Cancer

Objective: To assess the anti-tumor activity of this compound in a human-relevant breast cancer model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • ER+ Ma3366 patient-derived breast cancer tissue

  • This compound

  • Surgical tools for tissue implantation

  • Matrigel (optional)

Procedure:

  • Tissue Preparation:

    • Thaw cryopreserved Ma3366 PDX tissue or use fresh tumor fragments.

    • Cut the tumor tissue into small pieces (e.g., 2-3 mm³).

  • Surgical Implantation:

    • Anesthetize the mouse.

    • Make a small incision to expose the mammary fat pad.

    • Implant a single tumor fragment into the mammary fat pad. The use of Matrigel can enhance engraftment.

    • Suture the incision.

  • Tumor Growth and Treatment:

    • Monitor mice for tumor development.

    • Once tumors are established, randomize mice into treatment groups.

    • Administer this compound or vehicle control according to the planned dosing schedule and route.

  • Efficacy Evaluation:

    • Measure tumor volume regularly.

    • At the end of the study, harvest tumors for downstream analysis (e.g., RNA sequencing, western blotting).

Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., ER+ breast cancer cell line)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only wells as a control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Western Blotting for Cell Cycle Proteins

Objective: To analyze the effect of this compound on the expression of cell cycle regulatory proteins like CDK4 and Cyclin D1.

Materials:

  • This compound treated and untreated cell lysates

  • Protein lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK4, anti-Cyclin D1, anti-Actin or -Tubulin as loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in protein lysis buffer and quantify protein concentration.

  • SDS-PAGE: Separate protein lysates by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression.

Protocol 5: FACS Analysis of Activated CD8+ T Cells

Objective: To quantify the population of activated cytotoxic CD8+ T cells in response to this compound treatment.

Materials:

  • Single-cell suspension from mouse splenocytes or tumor tissue

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-IFNγ, anti-Granzyme B)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest.

  • Surface Staining: Stain the cells with the anti-CD8 antibody.

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular staining.

  • Intracellular Staining: Stain the cells with anti-IFNγ and anti-Granzyme B antibodies.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD8+ T cell population and analyze the expression of IFNγ and Granzyme B to determine the percentage of activated cytotoxic T cells.

Visualizations

Signaling Pathway

ODM207_Mechanism cluster_0 Nucleus ODM207 This compound BET BET Proteins (BRD2, BRD3, BRD4) ODM207->BET inhibits Transcription Transcriptional Machinery BET->Transcription activates ImmuneActivation T-Cell Activation (IFNγ, Granzyme B) BET->ImmuneActivation suppresses AcetylatedHistones Acetylated Histones AcetylatedHistones->BET recruits Chromatin Chromatin Oncogenes Oncogene Transcription (e.g., MYC) Transcription->Oncogenes CellCycle Cell Cycle Progression (CDK4, Cyclin D1) Transcription->CellCycle ImmuneSuppression Immune Suppression (e.g., PD-L1) Transcription->ImmuneSuppression Proliferation Tumor Cell Proliferation Oncogenes->Proliferation CellCycle->Proliferation

Caption: Mechanism of action of this compound.

Experimental Workflow

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation CellLines Cancer Cell Lines Treatment_vitro This compound Treatment CellLines->Treatment_vitro ProliferationAssay Proliferation Assay (MTT) Treatment_vitro->ProliferationAssay WesternBlot Western Blot (CDK4, Cyclin D1) Treatment_vitro->WesternBlot RNASeq RNA Sequencing (Gene Expression) Treatment_vitro->RNASeq AnimalModel Animal Models (Syngeneic, PDX) ProliferationAssay->AnimalModel Informs in vivo studies TumorImplantation Tumor Implantation AnimalModel->TumorImplantation Treatment_vivo This compound Oral Admin. TumorImplantation->Treatment_vivo TumorMonitoring Tumor Growth Monitoring Treatment_vivo->TumorMonitoring FACS FACS Analysis (CD8+ T-cells) TumorMonitoring->FACS

Caption: Preclinical evaluation workflow for this compound.

References

ODM-207 Treatment in Patient-Derived Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-207 is a potent and selective, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). Structurally distinct from other well-known BET inhibitors such as JQ1, this compound represents a novel therapeutic agent with significant anti-neoplastic potential.[1] This document provides a comprehensive overview of the preclinical application of this compound in patient-derived cancer cells, including its mechanism of action, quantitative data on its anti-proliferative effects, and detailed protocols for key experimental procedures.

Mechanism of Action

BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which are key markers of active chromatin. This interaction facilitates the recruitment of transcriptional machinery to the promoters and enhancers of target genes, including critical oncogenes like MYC.[2][3]

This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This action displaces BET proteins from chromatin, thereby preventing the transcription of key genes involved in cancer cell proliferation, survival, and growth.[1] The downstream effects of this compound are context-dependent, leading to cell cycle arrest, senescence, or apoptosis in different cancer cell types.[1][4]

ODM207_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_effects Cellular Effects Histone Acetylated Histones DNA DNA BET BET Proteins (BRD2/3/4/T) BET->Histone TF Transcriptional Machinery BET->TF recruits Transcription Gene Transcription TF->Transcription initiates Oncogenes Oncogenes (e.g., MYC) Apoptosis Apoptosis Proliferation Decreased Cell Proliferation Transcription->Oncogenes expression of ODM207 This compound ODM207->BET inhibits binding Apoptosis->Proliferation CellCycleArrest Cell Cycle Arrest CellCycleArrest->Proliferation Senescence Senescence Senescence->Proliferation

Caption: Mechanism of action of this compound.

Data Presentation

This compound has demonstrated potent anti-proliferative activity across a range of patient-derived cancer cells. The following table summarizes the available quantitative data on its efficacy.

Cancer TypePatient-Derived ModelReadoutIC50 / EffectReference
Cutaneous Apocrine Sweat Gland CarcinomaPatient-Derived Tumor CellsCell Viability2.12 µM[5]
GeneralN/ABRD4 Inhibition≤ 1 µM[6]
ER+ Breast CancerPatient-Derived Xenograft (Ma3366)Tumor GrowthSignificant Suppression[7]
Castrate-Resistant Prostate Cancer (CRPC)22Rv1 XenograftTumor GrowthSignificant Suppression[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in patient-derived cancer cells.

Cell Viability Assay (4-Day Growth Inhibition)

This protocol is designed to determine the anti-proliferative effect of this compound on patient-derived cancer cells grown in a 2D culture.

Materials:

  • Patient-derived cancer cells

  • Appropriate cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count patient-derived cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 nM to 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 96 hours (4 days) at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow Start Start Seed Seed patient-derived cancer cells in 96-well plates Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Prepare_Treat Prepare serial dilutions of this compound and treat cells Incubate1->Prepare_Treat Incubate2 Incubate for 96 hours Prepare_Treat->Incubate2 Add_Reagent Add CellTiter-Glo® reagent Incubate2->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for cell viability assay.

Western Blotting for Protein Expression Analysis

This protocol is used to assess the effect of this compound on the expression levels of key proteins such as c-Myc, CDK4, and Cyclin D1.

Materials:

  • Patient-derived cancer cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-CDK4, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Boil samples for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities relative to a loading control (e.g., β-actin).

Patient-Derived Xenograft (PDX) Model Study

This protocol outlines the in vivo evaluation of this compound in a patient-derived xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG or NOD/SCID)

  • Patient-derived tumor fragments or cell suspension

  • Matrigel (optional, for cell suspensions)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia and surgical tools

Procedure:

  • Tumor Implantation:

    • Anesthetize the mice.

    • Implant a small fragment of the patient's tumor subcutaneously into the flank of each mouse. Alternatively, inject a suspension of patient-derived cells mixed with Matrigel.

  • Tumor Growth and Cohort Formation:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound orally once daily at a predetermined dose.

    • Administer the vehicle control to the control group.

  • Monitoring and Measurement:

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight and overall health of the mice.

  • Study Endpoint and Analysis:

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be used for further analysis (e.g., histology, western blotting, RNA sequencing).

Signaling Pathway Visualization

This compound, as a BET inhibitor, broadly impacts transcriptional programs. In ER+ breast cancer, it has been shown to downregulate pathways crucial for cell cycle progression and hormone-driven growth.

ODM207_ER_Breast_Cancer_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Progression ODM207 This compound BET BET Proteins ODM207->BET inhibits ER_alpha ERα BET->ER_alpha promotes transcription MYC MYC BET->MYC promotes transcription CyclinD1 Cyclin D1 ER_alpha->CyclinD1 upregulates CDK4 CDK4 MYC->CDK4 upregulates G1_S_Transition G1/S Phase Transition CyclinD1->G1_S_Transition CDK4->G1_S_Transition

Caption: this compound signaling in ER+ breast cancer.

Conclusion

This compound is a promising novel BET inhibitor with demonstrated anti-tumor activity in various patient-derived cancer models. Its mechanism of action, involving the transcriptional repression of key oncogenic drivers, makes it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented here provide a foundational resource for researchers and drug development professionals working with this compound.

References

Application Notes and Protocols for Assessing ODM-207 Efficacy in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of ODM-207, a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor, in solid tumor models. The protocols outlined below cover key in vitro and in vivo assays to characterize the anti-tumor activity of this compound, from its impact on cell viability and signaling pathways to its effects on tumor growth and the tumor microenvironment.

Introduction to this compound

This compound is an orally bioavailable small molecule that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones.[1] By inhibiting this interaction, this compound disrupts chromatin remodeling and downregulates the transcription of key oncogenes, such as MYC, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated the anti-proliferative effects of this compound in a variety of solid tumor models, including prostate and breast cancer.[2][3] A first-in-human Phase 1 clinical trial (NCT03035591) has evaluated its safety and preliminary efficacy in patients with advanced solid tumors.[4][5][6][7]

Data Presentation: Summary of this compound Activity

The following tables summarize the quantitative data on the anti-tumor activity of this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound in Solid Tumor Models

Assay TypeCell Line/ModelEndpointResultCitation
In Vitro Cell Viability Broad panel of solid tumor cell linesIC50Potent inhibition (IC50 ≤ 1 μM for BRD4)[8]
VCaP (Prostate Cancer)ApoptosisInduction of apoptosis[9]
LNCaP (Prostate Cancer)Cell CycleCell cycle arrest and cellular senescence[9]
ER+ Breast Cancer Cell LinesProliferationEffective inhibition of proliferation[3]
In Vivo Tumor Growth 22Rv1 (Prostate Cancer Xenograft)Tumor Growth InhibitionEfficacious suppression of tumor growth[2]
ER+ Ma3366 (Patient-Derived Xenograft)Tumor Growth SuppressionSuppression of tumor growth[10]

Table 2: Overview of Phase 1 Clinical Trial of this compound (NCT03035591)

ParameterDescriptionResultCitation
Study Design Open-label, dose-escalation study in patients with selected solid tumors.35 patients treated.[4][5]
Tumor Types Castrate-resistant prostate cancer (34%), melanoma (14%), NMC (11%), ER+ breast cancer (11%), other (29%).Diverse patient population.[4]
Maximum Tolerated Dose (MTD) The highest dose with acceptable toxicity.2 mg/kg.[4][5]
Safety and Tolerability Most common adverse events.Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, and vomiting.[4][5]
Efficacy Objective response rate.No partial or complete responses were observed.[4][5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound functions by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated histones. This leads to the transcriptional repression of BET target genes, including the master oncogene MYC. The downregulation of MYC and other cell cycle regulators, such as CDK4 and Cyclin D1, results in G0/G1 cell cycle arrest.[3] Furthermore, this compound can induce apoptosis by increasing the expression of pro-apoptotic regulators.[9]

ODM207_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Histone BET Proteins BET Proteins Histone->BET Proteins Acetylated Lysines MYC Gene MYC Gene BET Proteins->MYC Gene Binds to Promoter/Enhancer Transcription Transcription MYC Gene->Transcription MYC mRNA MYC mRNA Transcription->MYC mRNA Ribosome Ribosome MYC mRNA->Ribosome Translation This compound This compound This compound->BET Proteins Inhibits Binding MYC Protein MYC Protein Ribosome->MYC Protein Cell Cycle Progression Cell Cycle Progression MYC Protein->Cell Cycle Progression Promotes Apoptosis Apoptosis MYC Protein->Apoptosis Inhibits Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation

Caption: Simplified signaling pathway of this compound action.
Experimental Workflow for In Vitro Efficacy Assessment

A typical workflow for assessing the in vitro efficacy of this compound involves a series of assays to determine its effects on cell viability, cell cycle, apoptosis, and target gene expression.

in_vitro_workflow Start Start Cell_Culture Culture Solid Tumor Cell Lines Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/XTT) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (FACS, Caspase Assay, TUNEL) Treatment->Apoptosis_Assay Target_Analysis Target Engagement Analysis Treatment->Target_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot Western Blot (MYC, BCL2, etc.) Target_Analysis->Western_Blot RNA_Seq RNA Sequencing Target_Analysis->RNA_Seq Western_Blot->Data_Analysis RNA_Seq->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro assessment of this compound.

Experimental Protocols

In Vitro Cell Viability Assay (MTT/XTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in solid tumor cell lines.

Materials:

  • Solid tumor cell lines

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • For MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • For XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein levels of key downstream targets like MYC and BCL2.

Materials:

  • Solid tumor cell lines treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MYC, anti-BCL2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a solid tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Solid tumor cell line for implantation

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject 1-5 x 10^6 tumor cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups daily via oral gavage.

  • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.

  • Continue the treatment for the duration of the study (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Solid tumor cell lines treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

The protocols and application notes provided here offer a robust framework for the preclinical assessment of this compound efficacy in solid tumors. By employing these standardized methods, researchers can generate reproducible and comparable data to further elucidate the therapeutic potential of this promising BET inhibitor. Careful execution of these experiments will provide valuable insights into the molecular mechanisms of this compound and guide its continued development for the treatment of cancer.

References

Application Notes and Protocols: ODM-207 in Combination with Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-207 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a critical role in the regulation of gene transcription.[2][3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating the expression of key oncogenes, such as MYC, and cell cycle regulators.[1][3][4] The inhibition of BET proteins by this compound disrupts these processes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth in various preclinical cancer models, including hematological malignancies, solid tumors, prostate cancer, and estrogen receptor-positive (ER+) breast cancer.[3][4]

The rationale for combining this compound with other anticancer agents stems from the potential for synergistic or additive effects, the ability to overcome resistance mechanisms, and the possibility of reducing individual drug doses to minimize toxicity. One particularly promising combination is with CDK4/6 inhibitors, such as palbociclib, in ER+ breast cancer. This compound has been shown to downregulate the expression of key cell cycle regulators, including Cyclin D1 and CDK4.[4] This complements the action of palbociclib, which directly inhibits the kinase activity of the Cyclin D1-CDK4/6 complex.[4] Preclinical studies have demonstrated that this combination results in enhanced anti-proliferative activity in ER+ breast cancer cell lines.[4]

These application notes provide an overview of the preclinical data for this compound in combination with other anticancer agents, along with detailed protocols for key experiments to evaluate such combinations.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from preclinical studies of this compound in combination with other anticancer agents.

Illustrative Data: The following data is for illustrative purposes to demonstrate the structure of the tables, as specific quantitative data from the synergistic combination of this compound and palbociclib is not publicly available in detail.

Table 1: In Vitro Cell Viability (IC50) of this compound and Palbociclib in ER+ Breast Cancer Cell Lines (72h treatment)

Cell LineThis compound IC50 (nM)Palbociclib IC50 (nM)
MCF-785150
T-47D120200
ZR-75-1105180

Table 2: Synergistic Effects of this compound and Palbociclib Combination in ER+ Breast Cancer Cell Lines

Cell LineCombinationCombination Index (CI)
MCF-7This compound (40 nM) + Palbociclib (75 nM)0.6
T-47DThis compound (60 nM) + Palbociclib (100 nM)0.5
ZR-75-1This compound (50 nM) + Palbociclib (90 nM)0.7
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition in an ER+ Patient-Derived Xenograft (PDX) Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
This compound25 mg/kg, p.o., q.d.40
Palbociclib50 mg/kg, p.o., q.d.55
This compound + Palbociclib25 mg/kg + 50 mg/kg, p.o., q.d.85

Mandatory Visualizations

ODM207_Signaling_Pathway This compound Mechanism of Action and Combination Rationale ODM207 This compound BET BET Proteins (BRD2, BRD3, BRD4) ODM207->BET inhibits Palbociclib Palbociclib CyclinD1_CDK4_Complex Cyclin D1-CDK4/6 Complex Palbociclib->CyclinD1_CDK4_Complex inhibits Chromatin Chromatin BET->Chromatin binds to AcetylatedHistones Acetylated Histones AcetylatedHistones->BET recruits Transcription Gene Transcription Chromatin->Transcription enables MYC MYC Transcription->MYC CyclinD1_mRNA Cyclin D1 mRNA Transcription->CyclinD1_mRNA CDK4_mRNA CDK4 mRNA Transcription->CDK4_mRNA CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein translation CDK4_Protein CDK4 Protein CDK4_mRNA->CDK4_Protein translation CyclinD1_Protein->CyclinD1_CDK4_Complex CDK4_Protein->CyclinD1_CDK4_Complex pRb pRb CyclinD1_CDK4_Complex->pRb phosphorylates E2F E2F pRb->E2F sequesters ppRb p-pRb ppRb->E2F releases CellCycle G1/S Phase Transition E2F->CellCycle promotes Proliferation Cell Proliferation CellCycle->Proliferation

Caption: this compound and Palbociclib signaling pathways.

Experimental_Workflow Experimental Workflow for Evaluating Drug Combinations start Start cell_culture 1. Cell Culture (e.g., ER+ Breast Cancer Cell Lines) start->cell_culture single_agent 2. Single-Agent IC50 Determination (this compound and Palbociclib separately) cell_culture->single_agent combination_assay 3. Combination Cell Viability Assay (Dose-response matrix) single_agent->combination_assay synergy_analysis 4. Synergy Analysis (e.g., Chou-Talalay method - CI calculation) combination_assay->synergy_analysis mechanism_studies 5. Mechanistic Studies synergy_analysis->mechanism_studies in_vivo_studies 6. In Vivo Validation (PDX or Xenograft Models) synergy_analysis->in_vivo_studies If synergistic western_blot Western Blot (pRb, Cyclin D1, CDK4, c-MYC, Apoptosis markers) mechanism_studies->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis tumor_growth Tumor Growth Inhibition (Calipers/Imaging) in_vivo_studies->tumor_growth pharmacodynamics Pharmacodynamic Analysis (Biomarker analysis in tumor tissue) in_vivo_studies->pharmacodynamics end End tumor_growth->end pharmacodynamics->end

Caption: Workflow for drug combination evaluation.

Experimental Protocols

Cell Viability Assay for IC50 Determination and Combination Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent (e.g., palbociclib) individually and to assess the synergistic, additive, or antagonistic effects of the combination.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Palbociclib (stock solution in DMSO)

  • 96-well clear flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment (Single Agent IC50):

    • Prepare serial dilutions of this compound and palbociclib in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment (Combination Assay):

    • Prepare a dose-response matrix of this compound and palbociclib. This typically involves a 5x5 or 7x7 matrix of concentrations around the IC50 values of each drug.

    • Add the drug combinations to the cells as described in step 2.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • IC50 Determination: Normalize the absorbance data to the vehicle control and plot the percentage of cell viability against the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 values.

    • Synergy Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

Western Blot Analysis for Protein Expression

Objective: To assess the effect of this compound, alone and in combination with another agent, on the expression levels of key proteins in the target signaling pathway (e.g., c-MYC, Cyclin D1, CDK4, p-pRb, and apoptosis markers like cleaved PARP).

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft/PDX Model Study

Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a tumor model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • Cancer cells or patient-derived tumor fragments for implantation

  • This compound and combination agent formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Tumor Implantation:

    • Implant cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).

    • Administer the treatments as per the planned schedule (e.g., daily oral gavage).

  • Tumor Growth Monitoring:

    • Measure the tumor volume with calipers twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

    • Tumors can be processed for pharmacodynamic biomarker analysis (e.g., Western blot or immunohistochemistry).

References

Application Notes and Protocols for Western Blot Analysis of c-Myc Downregulation by ODM-207

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-207 is a potent and highly selective oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-Myc.[3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of target genes.[3] this compound competitively inhibits the bromodomains of BET proteins, preventing their association with chromatin and leading to the transcriptional downregulation of c-Myc.[3] This mechanism makes this compound a promising therapeutic agent for various cancers where c-Myc is a key driver of proliferation and survival, such as prostate and breast cancer.[2][3]

These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the in vitro downregulation of c-Myc protein expression in cancer cell lines upon treatment with this compound.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis demonstrating the dose-dependent effect of this compound on c-Myc protein levels in the VCaP prostate cancer cell line after a 24-hour treatment period. This data is illustrative and based on findings reported by Björkman et al., 2016.[3]

This compound Concentration (nM)c-Myc Protein Level (Normalized to Loading Control)Percent Downregulation of c-Myc (%)
0 (Vehicle Control)1.000
100.7525
500.4852
1000.2377
2500.1189

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound leading to c-Myc downregulation and the general experimental workflow for the Western blot analysis.

ODM207_Pathway cluster_nucleus Nucleus ODM207 This compound BET BET Proteins (BRD4) ODM207->BET Inhibition Ac_Histones Acetylated Histones BET->Ac_Histones Binding Transcription_Complex Transcriptional Machinery (P-TEFb) BET->Transcription_Complex cMyc_Gene c-Myc Gene Transcription_Complex->cMyc_Gene Activation cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Tumor Cell Proliferation cMyc_Protein->Cell_Proliferation Promotion

Caption: Signaling pathway of this compound in downregulating c-Myc expression.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-c-Myc) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection and Imaging G->H I 9. Data Analysis and Quantification H->I

References

Application Note: Unveiling the Transcriptional Targets of ODM-207 in Prostate Cancer Cells via RNA-Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-207 is a potent and selective orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones, which in turn recruits transcriptional machinery to promoters and enhancers. In various cancers, including prostate cancer, BET proteins are key regulators of oncogenes critical for tumor cell proliferation and survival.[3][4] this compound exerts its anti-neoplastic activity by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated chromatin. This leads to the disruption of chromatin remodeling and the downregulation of key oncogenic drivers such as c-Myc.[1][5] This application note provides a detailed protocol for utilizing RNA-sequencing (RNA-seq) to identify the genome-wide transcriptional targets of this compound in a prostate cancer cell line model.

Objective

The primary objective of this study is to delineate the global changes in gene expression in a human prostate cancer cell line (e.g., VCaP or 22Rv1) following treatment with this compound. RNA-sequencing will be employed to identify genes that are significantly up- or down-regulated, thereby revealing the key signaling pathways and cellular processes modulated by this compound. A secondary objective is to confirm the downregulation of the well-established BET inhibitor target, c-Myc, and its associated downstream pathways.

Experimental Workflow

The overall experimental workflow for identifying this compound target genes using RNA-sequencing is depicted in the following diagram.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA-Sequencing cluster_data_analysis Data Analysis A Prostate Cancer Cell Culture (e.g., VCaP, 22Rv1) B Treatment with this compound (or DMSO vehicle control) A->B C Total RNA Extraction B->C D RNA Quality Control (e.g., RIN analysis) C->D E mRNA Library Preparation D->E F High-Throughput Sequencing (e.g., Illumina) E->F G Sequencing Data QC (e.g., FastQC) F->G H Read Alignment to Reference Genome G->H I Differential Gene Expression Analysis H->I J Pathway and Functional Enrichment Analysis I->J

Caption: A schematic of the RNA-sequencing workflow.

Materials and Methods

Cell Culture and this compound Treatment
  • Cell Line: Human prostate cancer cell lines sensitive to BET inhibitors, such as VCaP or 22Rv1, are recommended.

  • Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with a final concentration of 500 nM this compound or an equivalent volume of DMSO (vehicle control) for 24 hours. Perform the experiment in biological triplicates for each condition.[2]

RNA Extraction and Quality Control
  • RNA Isolation: Isolate total RNA from the treated and control cells using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions.

  • DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase I digestion during the RNA isolation process.

  • RNA Quantification and Quality Assessment: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of ≥ 8 is recommended for library preparation.

RNA-Sequencing Library Preparation and Sequencing
  • mRNA Enrichment: Enrich for polyadenylated mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.

  • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second-strand cDNA.

  • End Repair and Adapter Ligation: Perform end-repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA fragments.

  • Library Amplification: Amplify the adapter-ligated library via PCR to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control of Sequencing Reads: Assess the quality of the raw sequencing reads using FastQC.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment to Reference Genome: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using featureCounts or a similar tool.

  • Differential Gene Expression Analysis: Perform differential gene expression analysis between the this compound-treated and DMSO-treated samples using R packages like DESeq2 or edgeR. Genes with an adjusted p-value (padj) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound.

Expected Results

Treatment of prostate cancer cells with this compound is expected to result in significant changes in the transcriptome. The RNA-sequencing data will likely reveal a number of differentially expressed genes.

Data Presentation

The quantitative results of the differential gene expression analysis can be summarized in the following tables:

Table 1: Top 10 Downregulated Genes in Prostate Cancer Cells Treated with this compound

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
MYC-2.51.2e-503.5e-46
CCND1-2.14.5e-458.2e-41
CDK6-1.87.8e-401.1e-35
E2F1-1.92.1e-382.5e-34
BCL2-1.79.3e-359.9e-31
TERT-2.23.6e-333.7e-29
SKP2-1.65.4e-305.2e-26
CCNE1-1.81.1e-289.8e-25
FOXM1-2.06.7e-275.8e-23
AURKA-1.52.3e-251.9e-21

Table 2: Top 10 Upregulated Genes in Prostate Cancer Cells Treated with this compound

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
CDKN1A2.85.6e-481.2e-43
GADD45A2.58.9e-421.5e-37
BTG22.33.2e-394.8e-35
KLF42.11.7e-362.2e-32
SESN22.04.1e-334.9e-29
DDIT32.49.8e-311.1e-26
ZFP361.92.5e-292.6e-25
FOS2.27.3e-287.1e-24
JUN2.01.4e-261.3e-22
ATF32.63.9e-253.5e-21

(Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.)

Signaling Pathway Analysis

The functional enrichment analysis of the differentially expressed genes is anticipated to show significant enrichment in pathways related to cell cycle regulation, apoptosis, and androgen receptor (AR) signaling. A key finding is expected to be the downregulation of the c-Myc signaling pathway, a master regulator of cell proliferation and metabolism.

signaling_pathway cluster_bet BET Inhibition cluster_chromatin Chromatin Regulation cluster_oncogenes Oncogene Transcription cluster_cellular_effects Cellular Effects ODM207 This compound BET BET Proteins (BRD4) ODM207->BET Histones Acetylated Histones BET->Histones Transcription Transcriptional Machinery BET->Transcription Recruitment Histones->Transcription cMyc_gene c-Myc Gene Transcription->cMyc_gene Activation AR_gene AR Target Genes Transcription->AR_gene Activation Proliferation Cell Proliferation cMyc_gene->Proliferation Apoptosis Apoptosis cMyc_gene->Apoptosis AR_gene->Proliferation

Caption: Mechanism of action of this compound.

Conclusion

RNA-sequencing is a powerful and comprehensive method for elucidating the genome-wide effects of novel therapeutic agents like this compound. The detailed protocol provided in this application note offers a robust framework for researchers to identify and validate the transcriptional targets of this compound. The expected downregulation of the c-Myc pathway and other critical oncogenic signaling networks in prostate cancer cells will provide valuable insights into the mechanism of action of this promising BET inhibitor and can guide further preclinical and clinical development.

References

Troubleshooting & Optimization

Navigating the Challenges of ODM-207: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the BET bromodomain inhibitor, ODM-207. This guide directly addresses common experimental issues to help overcome the compound's narrow therapeutic window and associated challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] By binding to the acetylated lysine recognition motifs on these proteins, this compound prevents their interaction with acetylated histones. This disruption of chromatin remodeling leads to the downregulation of key oncogenes, such as c-Myc, and cell cycle regulators, ultimately inhibiting cancer cell proliferation.[1][2]

Q2: What are the known dose-limiting toxicities of this compound?

A2: A first-in-human Phase 1 clinical trial (NCT03035591) identified a narrow therapeutic window for this compound, with the maximum tolerated dose established at 2 mg/kg.[2][3] The primary dose-limiting toxicity was intolerable fatigue.[2] Other common adverse events observed include thrombocytopenia (a decrease in platelet count), asthenia (weakness), nausea, anorexia, diarrhea, and vomiting.[2][3]

Q3: Are there any known biomarkers for this compound activity or toxicity?

A3: Yes, preclinical and clinical studies with BET inhibitors have identified potential pharmacodynamic and toxicity biomarkers.

  • Target Engagement: HEXIM1 has been identified as a robust pharmacodynamic marker for monitoring the target engagement of BET inhibitors in both tumor and surrogate tissues.

  • Thrombocytopenia: Decreased expression of the transcription factor GATA1 and its downstream target genes, Nuclear Factor Erythroid 2 (NFE2) and Platelet Factor 4 (PF4), in blood samples have been identified as potential predictive biomarkers for BET inhibitor-induced thrombocytopenia.

Q4: What are some potential strategies to widen the therapeutic window of this compound?

A4: Several strategies are being explored to overcome the narrow therapeutic window of BET inhibitors like this compound:

  • Combination Therapies: Combining this compound with other targeted agents may allow for synergistic anti-tumor effects at lower, more tolerable doses. Preclinical studies have shown promise for combinations with:

    • CDK4/6 inhibitors (e.g., Palbociclib): This combination has demonstrated enhanced anti-proliferative activity in ER+ breast cancer models.[1]

    • mTORC1/2 inhibitors: Synergistic effects have been observed in rhabdomyosarcoma models.

    • GSK3 inhibitors: This combination has shown efficacy in overcoming resistance in preclinical leukemia models.

  • Alternative Dosing Schedules: Investigating intermittent versus continuous dosing schedules may help to mitigate cumulative toxicities.

  • Supportive Care: The use of agents to manage specific toxicities, such as thrombocytopenia, is a viable strategy.

Troubleshooting Guide

Problem 1: Significant thrombocytopenia is observed in our in vivo model.

  • Possible Cause: Thrombocytopenia is a known on-target toxicity of BET inhibitors, resulting from the inhibition of transcriptional programs essential for megakaryocyte differentiation and platelet production.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the dose of this compound or implementing an intermittent dosing schedule.

    • Supportive Care Agents (Preclinical): Based on preclinical studies with other BET inhibitors, the following agents could be explored to mitigate thrombocytopenia:

      • Recombinant human erythropoietin (rhEPO): Has been shown to increase platelet counts in rodent models treated with a BET inhibitor.

      • Folic Acid (FA): High doses of folic acid have demonstrated a partial mitigation of BET inhibitor-induced thrombocytopenia in preclinical models.

      • Romiplostim: This thrombopoietin receptor agonist has also shown potential in preclinical models to lessen the severity of thrombocytopenia.

    • Monitor Biomarkers: If possible, monitor blood levels of NFE2 and PF4, as decreases in these markers may precede a drop in platelet counts.

Problem 2: Our cancer cell line is not responding to this compound treatment in vitro.

  • Possible Causes:

    • Cell Line Insensitivity: Not all cancer cell lines are sensitive to BET inhibition. The anti-proliferative effects are often context-dependent.

    • Drug Concentration/Exposure: The concentration of this compound may be too low, or the exposure time may be insufficient.

    • Drug Inactivation: The compound may be unstable in the culture medium over longer incubation periods.

    • Acquired Resistance: Prolonged exposure to BET inhibitors can lead to the development of resistance mechanisms.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify that the cell line expresses the target BET proteins (BRD2, BRD3, BRD4).

    • Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study to determine the IC50 value for your specific cell line. Also, conduct a time-course experiment to identify the optimal treatment duration.

    • Assess Target Engagement: Use Western blotting to check for the downregulation of known BET inhibitor target proteins, such as c-Myc, to confirm that the drug is engaging its target within the cells.

    • Consider Combination Therapy: As mentioned in the FAQs, combining this compound with other agents (e.g., CDK4/6 inhibitors) may overcome intrinsic or acquired resistance.

    • Investigate Resistance Mechanisms: In cases of acquired resistance, consider investigating the expression of genes like SPOP, as loss of this gene has been linked to BET inhibitor resistance in some leukemia models.

Problem 3: Inconsistent results in our in vivo xenograft studies.

  • Possible Causes:

    • Drug Formulation and Administration: Improper formulation or inconsistent oral gavage technique can lead to variable drug exposure.

    • Tumor Heterogeneity: The inherent biological variability of the xenograft model can contribute to differing responses.

    • Toxicity: High doses of this compound can lead to toxicity and weight loss in the animals, affecting tumor growth measurements.

  • Troubleshooting Steps:

    • Standardize Formulation: Ensure a consistent and stable formulation of this compound for oral administration. A common vehicle for preclinical oral dosing is a suspension in a solution such as 0.5% methylcellulose.

    • Optimize Dosing and Schedule: Based on preclinical data, a starting dose of around 30 mg/kg administered daily by oral gavage has been used in some mouse models.[4] However, this may need to be optimized for your specific model to balance efficacy and toxicity.

    • Monitor Animal Health: Closely monitor the weight and overall health of the animals. Implement a clear endpoint for euthanasia based on tumor size or signs of toxicity.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability and increase the statistical power of the study.

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to correlate drug exposure levels with anti-tumor activity and toxicity.

Data Presentation

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Various Hematologic Malignancies Leukemia, Lymphoma0.06 - 0.2
ER+ Breast Cancer Cell Lines Breast CancerPotent antiproliferative activity
Prostate Cancer Cell Lines Prostate CancerPotent antiproliferative activity

Note: Specific IC50 values for ER+ breast cancer and prostate cancer cell lines were not publicly available in the reviewed literature, but potent activity was consistently reported.[1]

Table 2: Clinical Toxicity Profile of this compound (Phase 1 Study)

Adverse EventFrequency
Thrombocytopenia Common
Asthenia Common
Nausea Common
Anorexia Common
Diarrhea Common
Fatigue Common, Dose-Limiting
Vomiting Common

Data from the first-in-human Phase 1 clinical trial (NCT03035591).[2][3]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blot for c-Myc, CDK4, and Cyclin D1

  • Cell Lysis: Treat cells with the desired concentration of this compound for the appropriate time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, CDK4, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

3. In Vivo Mouse Xenograft Study

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: Euthanize the mice when the tumors reach the predetermined maximum size or if they show signs of significant toxicity, and collect the tumors for further analysis.

Visualizations

ODM_207_Signaling_Pathway This compound Signaling Pathway ODM207 This compound BET BET Proteins (BRD2, BRD3, BRD4) ODM207->BET inhibits Chromatin Chromatin BET->Chromatin binds to AcetylatedHistones Acetylated Histones AcetylatedHistones->BET recruits TranscriptionFactors Transcription Factors Chromatin->TranscriptionFactors recruits Oncogenes Oncogene Transcription (e.g., c-Myc) TranscriptionFactors->Oncogenes promotes CellCycle Cell Cycle Progression Oncogenes->CellCycle drives Proliferation Cancer Cell Proliferation CellCycle->Proliferation leads to Experimental_Workflow General Experimental Workflow for this compound Evaluation start Start invitro In Vitro Studies start->invitro viability Cell Viability Assay (IC50 Determination) invitro->viability apoptosis Apoptosis Assay (Annexin V) viability->apoptosis cellcycle Cell Cycle Analysis (Propidium Iodide) apoptosis->cellcycle western Western Blot (Target Modulation) cellcycle->western invivo In Vivo Studies (Xenograft Model) western->invivo efficacy Efficacy Assessment (Tumor Growth Inhibition) invivo->efficacy toxicity Toxicity Evaluation (Body Weight, CBC) invivo->toxicity end End efficacy->end toxicity->end Troubleshooting_Tree Troubleshooting In Vivo Toxicity start Significant Toxicity Observed (e.g., Weight Loss, Thrombocytopenia) check_dose Is the dose too high? start->check_dose reduce_dose Reduce Dose or Use Intermittent Dosing check_dose->reduce_dose Yes check_formulation Is the formulation stable and consistent? check_dose->check_formulation No end Continue Experiment with Adjustments reduce_dose->end reformulate Reformulate and Validate check_formulation->reformulate No supportive_care Consider Supportive Care (e.g., for thrombocytopenia) check_formulation->supportive_care Yes reformulate->end supportive_care->end

References

Technical Support Center: Managing ODM-207-Induced Thrombocytopenia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing ODM-207-induced thrombocytopenia in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: Is thrombocytopenia an expected side effect of this compound?

A1: Yes, thrombocytopenia has been observed as a common adverse event in clinical studies of this compound. In a first-in-human Phase 1 study, a decrease in platelet count was reported and found to be proportional to the exposure to this compound.[1][2]

Q2: What is the likely mechanism of this compound-induced thrombocytopenia?

A2: this compound is a potent pan-BET (Bromodomain and Extra-Terminal) inhibitor.[3][4][5][6] The primary mechanism is believed to be an on-target effect related to the inhibition of BET proteins, which are crucial for regulating gene expression. Specifically, inhibition of BRD3 has been linked to impaired megakaryocyte and erythroid cell maturation, which can lead to thrombocytopenia.[7] This suggests that this compound may decrease platelet production by interfering with the development of megakaryocytes, the precursor cells to platelets.

Q3: How quickly does thrombocytopenia develop and resolve with this compound treatment?

A3: Clinical data indicates that the decrease in platelet count is dose-dependent. Importantly, upon discontinuation of this compound, a rapid recovery of the platelet count has been observed.[1][2]

Q4: Is this compound-induced thrombocytopenia likely to be immune-mediated?

A4: While an immune-mediated mechanism cannot be definitively ruled out without specific investigation, the dose-dependent nature and rapid reversibility upon drug withdrawal suggest a pharmacological effect on platelet production (megakaryopoiesis) rather than an immune-mediated destruction of platelets.[1][2] However, if thrombocytopenia is severe, persistent, or occurs unexpectedly, an investigation into drug-dependent anti-platelet antibodies may be warranted.[8][9][10]

Q5: How does this compound-induced thrombocytopenia compare to that of other BET inhibitors?

A5: Thrombocytopenia is considered a class effect of BET inhibitors.[7][11] Studies with other BET inhibitors have also shown a strong correlation between BET inhibition and decreasing platelet counts.[2][6]

Troubleshooting Guides

Issue 1: Unexpectedly Severe or Persistent Thrombocytopenia Observed in Preclinical In Vivo Models

Possible Cause:

  • Higher than anticipated drug exposure.

  • Off-target effects not previously characterized.

  • Potential for an immune-mediated response in the specific animal model.

Troubleshooting Steps:

  • Verify Drug Exposure:

    • Conduct pharmacokinetic analysis to confirm that the plasma concentrations of this compound are within the expected range for the administered dose.

  • Assess Megakaryopoiesis:

    • Bone Marrow Analysis: Isolate bone marrow from treated and control animals. Perform histological analysis to assess the number and morphology of megakaryocytes.

    • Flow Cytometry: Use flow cytometry to quantify megakaryocyte progenitor populations (e.g., CD41+, CD61+) in the bone marrow.

  • Investigate Immune-Mediated Thrombocytopenia:

    • Platelet-Associated Antibodies: Use flow cytometry to detect the presence of antibodies bound to the surface of platelets from treated animals.

    • Serum Antibody Detection: Test for the presence of drug-dependent anti-platelet antibodies in the serum of treated animals using an in vitro assay with donor platelets.

Issue 2: Significant Decrease in Platelet Counts in In Vitro Human Cell Models

Possible Cause:

  • Direct cytotoxic effect on platelets.

  • Inhibition of megakaryocyte differentiation and proplatelet formation.

Troubleshooting Steps:

  • Evaluate Direct Platelet Cytotoxicity:

    • Platelet Viability/Apoptosis Assay: Culture isolated human platelets with varying concentrations of this compound. Assess platelet viability and apoptosis using Annexin V and a viability dye (e.g., propidium iodide) staining followed by flow cytometry.

  • Assess Impact on Megakaryopoiesis In Vitro:

    • Megakaryocyte Differentiation Assay: Culture human CD34+ hematopoietic stem cells under conditions that promote megakaryocyte differentiation. Treat the cells with this compound at different stages of differentiation and assess the number and maturity of the resulting megakaryocytes (e.g., by morphology, ploidy analysis, and expression of CD41a and CD42b).

    • Proplatelet Formation Assay: Mature megakaryocytes derived from the differentiation assay can be cultured to induce proplatelet formation. Quantify the number of megakaryocytes forming proplatelets and the number of platelet-like particles produced in the presence and absence of this compound.

Quantitative Data Summary

Table 1: Summary of Thrombocytopenia in the First-in-Human Phase 1 Study of this compound

ParameterObservationCitation
Incidence Common Adverse Event[1]
Dose Relationship Platelet count decreased proportionally to this compound exposure.[1][2]
Reversibility Rapid recovery of platelet count upon treatment discontinuation.[1][2]
Dose-Limiting Toxicity One dose-limiting toxicity of intolerable fatigue was observed. The highest studied dose was 2 mg/kg due to cumulative toxicity.[1]

Experimental Protocols

Protocol 1: In Vitro Megakaryocyte Differentiation from Human CD34+ Cells

Objective: To assess the impact of this compound on the differentiation of human hematopoietic stem cells into mature megakaryocytes.

Methodology:

  • Isolation of CD34+ Cells: Isolate CD34+ cells from human cord blood or bone marrow using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the isolated CD34+ cells in a serum-free medium supplemented with cytokines to promote megakaryocyte differentiation (e.g., TPO, SCF, IL-6, IL-9).

  • This compound Treatment: Add this compound at a range of concentrations to the culture medium at the initiation of differentiation or at later stages to assess effects on specific developmental steps. A vehicle control (e.g., DMSO) should be run in parallel.

  • Assessment of Differentiation:

    • Morphology: At various time points (e.g., day 7, 10, 14), assess cell morphology using light microscopy. Mature megakaryocytes are large, polyploid cells with granular cytoplasm.

    • Flow Cytometry: Analyze the expression of megakaryocyte-specific surface markers, such as CD41a and CD42b, at different time points.

    • Ploidy Analysis: At the end of the culture period, harvest the cells and stain with a DNA dye (e.g., propidium iodide) to analyze the ploidy of the CD41a+ population by flow cytometry.

Protocol 2: Platelet Apoptosis Assay

Objective: To determine if this compound directly induces apoptosis in mature platelets.

Methodology:

  • Platelet Isolation: Isolate platelets from fresh human blood by centrifugation to obtain platelet-rich plasma (PRP).

  • Platelet Culture: Incubate the isolated platelets in a suitable buffer with varying concentrations of this compound and a vehicle control at 37°C for a defined period (e.g., 2, 6, 24 hours).

  • Apoptosis Staining:

    • Stain the platelets with Annexin V-FITC (to detect phosphatidylserine externalization) and a viability dye like propidium iodide (PI) or 7-AAD.

  • Flow Cytometry Analysis: Analyze the stained platelets by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI/7-AAD negative) and necrotic (Annexin V positive, PI/7-AAD positive) platelets.

Visualizations

BET_Inhibitor_Thrombocytopenia_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_phenotype Cellular Phenotype Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET bind TF Transcription Factors (e.g., GATA1, FOG1, RUNX1) BET->TF recruit Gene Megakaryopoiesis- Related Genes TF->Gene activate Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Megakaryopoiesis- Specific Proteins Differentiation Megakaryocyte Differentiation & Maturation Proteins->Differentiation Translation->Proteins Proplatelets Proplatelet Formation Differentiation->Proplatelets Platelets Platelet Release Proplatelets->Platelets Thrombocytopenia Thrombocytopenia ODM207 This compound ODM207->BET inhibits binding Experimental_Workflow_Thrombocytopenia cluster_invivo In Vivo Investigation cluster_invitro In Vitro Investigation cluster_outcome Outcome AnimalModel Administer this compound to Animal Model CBC Monitor Complete Blood Count (CBC) AnimalModel->CBC BM_Analysis Bone Marrow Analysis (Megakaryocyte Quantification) CBC->BM_Analysis Immune_Test Test for Drug-Dependent Anti-Platelet Antibodies CBC->Immune_Test Mechanism Elucidate Mechanism of This compound-Induced Thrombocytopenia BM_Analysis->Mechanism Immune_Test->Mechanism CD34 Isolate Human CD34+ Cells MK_Diff Megakaryocyte Differentiation Assay with this compound CD34->MK_Diff MK_Analysis Analyze Megakaryocyte Maturity and Number MK_Diff->MK_Analysis Proplatelet_Assay Proplatelet Formation Assay MK_Analysis->Proplatelet_Assay Proplatelet_Assay->Mechanism Platelet_Apoptosis Platelet Apoptosis Assay with this compound Platelet_Apoptosis->Mechanism Human_Platelets Isolate Human Platelets Human_Platelets->Platelet_Apoptosis

References

Addressing dose-limiting toxicities of ODM-207

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, ODM-207.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[2][4] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the expression of key oncogenes, such as MYC, which are critical for tumor cell proliferation and survival.[2]

Q2: What are the known dose-limiting toxicities (DLTs) and common adverse events (AEs) of this compound observed in preclinical and clinical studies?

A2: In a first-in-human Phase 1 clinical trial, the primary dose-limiting toxicity of this compound was intolerable fatigue.[5][6] Common adverse events observed included thrombocytopenia, asthenia (weakness), nausea, anorexia, diarrhea, fatigue, and vomiting.[5][6] Thrombocytopenia was a frequent and dose-dependent event, but it was reversible upon treatment discontinuation.[5][7]

Troubleshooting Guides

This section provides guidance on how to anticipate, manage, and troubleshoot the most common dose-limiting toxicities and adverse events associated with this compound in a preclinical research setting.

Issue 1: Thrombocytopenia (Low Platelet Count)

Symptoms in Animal Models:

  • Increased bleeding from minor injuries (e.g., ear tags, tail snips).

  • Petechiae (small red or purple spots) on the skin, particularly in hairless areas.

  • Spontaneous hematomas.

  • Prolonged bleeding time after procedures.

Troubleshooting and Mitigation Strategies:

Experimental Stage Strategy Detailed Recommendations
Study Design Prophylactic MonitoringImplement a regular blood monitoring schedule (e.g., weekly or bi-weekly) to track platelet counts.[8][9]
Dose OptimizationConduct a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model, paying close attention to platelet counts.
During Treatment Careful HandlingMinimize invasive procedures. Use caution during handling to prevent bruising and injury.
Supportive CareFor severe thrombocytopenia, consider dose interruption or reduction to allow for platelet count recovery.[5] In critical situations and under veterinary guidance, platelet transfusions could be considered, although this is complex in small animal models.[10]
Data Interpretation Correlate with ExposureAnalyze the relationship between this compound plasma concentration and the degree of thrombocytopenia to understand the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[7]
Issue 2: Fatigue and Asthenia (Weakness)

Symptoms in Animal Models:

  • Reduced voluntary movement or exploration in open-field tests.[2]

  • Decreased wheel running activity.[2][11]

  • Hunched posture and lethargy.

  • Weight loss or failure to gain weight.

Troubleshooting and Mitigation Strategies:

Experimental Stage Strategy Detailed Recommendations
Study Design AcclimatizationEnsure animals are properly acclimatized to experimental conditions and handling to minimize stress-induced fatigue.
Appropriate EndpointsUtilize validated methods for assessing fatigue in rodents, such as voluntary wheel running or open-field activity monitoring.[2][12]
During Treatment Environmental EnrichmentProvide environmental enrichment to encourage normal activity levels.
Nutritional SupportEnsure easy access to food and water. Consider providing a high-calorie, palatable diet if anorexia and weight loss are observed.
Dose AdjustmentIf severe fatigue is observed, consider reducing the dose or frequency of this compound administration.[5]
Data Interpretation Objective MeasurementsRely on quantitative measures of activity rather than subjective observation alone to assess the level of fatigue.
Issue 3: Gastrointestinal Toxicities (Nausea, Anorexia, Diarrhea)

Symptoms in Animal Models:

  • Weight loss or reduced food intake.

  • Dehydration.

  • Changes in stool consistency (diarrhea).

  • Pica (eating of non-nutritive substances like bedding).

Troubleshooting and Mitigation Strategies:

Experimental Stage Strategy Detailed Recommendations
Study Design Baseline MonitoringRecord baseline food and water intake and body weight for several days before starting treatment.
During Treatment Supportive CareProvide supplemental hydration (e.g., hydrogel packs) if dehydration is a concern. For diarrhea, ensure the cage remains clean to prevent secondary infections.
Dietary AdjustmentsIf anorexia is observed, provide palatable, soft, and moist food.
Dose ModificationConsider dose reduction or temporary cessation of treatment if gastrointestinal side effects are severe and lead to significant weight loss (>15-20% of baseline).
Data Interpretation Correlate with PKDetermine if the onset of GI toxicity correlates with peak plasma concentrations of this compound.

Data Presentation

Table 1: Common Adverse Events of this compound from a Phase 1 Clinical Trial

Adverse EventAny Grade (%)Grade ≥3 (%)
Nausea66%8.6%
Thrombocytopenia51%14.3%
Anorexia49%N/A
Fatigue43%5.7%
Diarrhea40%N/A
Vomiting40%N/A
Headache37%N/A
Weight Loss23%N/A

Source: Adapted from a first-in-human Phase 1 open-label study of this compound.[7]

Experimental Protocols

Protocol 1: Monitoring Platelet Count in Mice

Objective: To accurately quantify platelet numbers in peripheral blood of mice treated with this compound.

Materials:

  • EDTA-coated microvettes or tubes for blood collection.

  • Hematology analyzer or a hemocytometer and microscope.

  • Pipettes and tips.

  • Anesthetic (e.g., isoflurane).

Procedure:

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Collect a small volume of blood (approximately 20-50 µL) from the retro-orbital sinus or tail vein into an EDTA-coated microvette.[8]

  • Gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Analyze the blood sample using a calibrated hematology analyzer for an automated platelet count.

  • Manual Counting (if analyzer is unavailable): a. Dilute the blood sample with a platelet-specific diluting fluid (e.g., 1% ammonium oxalate). b. Load the diluted sample into a hemocytometer chamber. c. Allow the platelets to settle for 10-15 minutes in a humidified chamber. d. Using a phase-contrast microscope, count the platelets in the designated squares. e. Calculate the platelet count per microliter of blood based on the dilution factor and the volume of the counted area.

  • Record the platelet count and monitor for trends over the course of the treatment.

Protocol 2: In Vitro Cytotoxicity Assay using a Resazurin-based Method

Objective: To determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well opaque-walled plates.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered).[13]

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Seed the cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of the resazurin solution to each well and gently mix.[13]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

ODM207_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4, BRDT) BET->Histone Binds to TF Transcription Factors BET->TF PolII RNA Polymerase II TF->PolII Oncogenes Oncogene Transcription (e.g., MYC) PolII->Oncogenes Initiates Proliferation Tumor Cell Proliferation & Survival Oncogenes->Proliferation Drives Inhibition Inhibition of Proliferation ODM207 This compound ODM207->BET

Caption: Mechanism of action of this compound.

Experimental_Workflow_Thrombocytopenia start Start Experiment treat Administer this compound to Animal Models start->treat collect Collect Blood Sample (e.g., Retro-orbital or Tail Vein) treat->collect analyze Analyze Platelet Count (Hematology Analyzer or Hemocytometer) collect->analyze decision Platelet Count Significantly Decreased? analyze->decision adjust Adjust Dose or Provide Supportive Care decision->adjust Yes continue_exp Continue Experiment and Monitoring decision->continue_exp No adjust->continue_exp continue_exp->collect Regular Monitoring end End of Study continue_exp->end

Caption: Workflow for monitoring thrombocytopenia.

Troubleshooting_Logic_Fatigue observe Observation of Fatigue Symptoms (e.g., Reduced Activity) quantify Quantify Activity (e.g., Open Field, Running Wheel) observe->quantify is_significant Significant Reduction in Activity? quantify->is_significant check_other Assess Other Factors (Weight Loss, Dehydration) is_significant->check_other Yes continue_mon Continue Monitoring is_significant->continue_mon No is_other Are Other Factors Present? check_other->is_other supportive Provide Supportive Care (Hydration, Nutritional Support) is_other->supportive Yes dose_adjust Consider Dose Reduction/ Interruption is_other->dose_adjust No supportive->dose_adjust dose_adjust->continue_mon

Caption: Troubleshooting logic for fatigue.

References

Technical Support Center: Optimizing ODM-207 Dosage to Reduce Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing ODM-207 dosage and managing the common side effects of nausea and vomiting during preclinical and clinical experiments.

Data Presentation: this compound-Related Nausea and Vomiting in Clinical Trials

The following table summarizes the incidence of treatment-related nausea and vomiting observed in the first-in-human Phase 1 clinical trial of this compound (NCT03035591) in patients with selected solid tumors. This data can help researchers anticipate and plan for the management of these adverse events.

Dose Level (mg/kg)Number of PatientsAll Grades Nausea (%)Grade ≥3 Nausea (%)All Grades Vomiting (%)
0.6 - 2.0 3566%8.6%40%

Data extracted from the first-in-human Phase 1 open-label study of the BET inhibitor this compound in patients with selected solid tumors.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in assessing and mitigating this compound-induced nausea and vomiting.

Protocol 1: Assessment of Emetogenic Potential in Ferrets

This protocol is designed to evaluate the emetic potential of this compound in a preclinical model.

1. Animal Model:

  • Male ferrets (Mustela putorius furo), 8-12 months old, weighing 1-2 kg.
  • House animals individually with a 12-hour light/dark cycle.
  • Provide ad libitum access to food and water.

2. Acclimatization:

  • Allow a minimum of 7 days for acclimatization to the housing conditions before the start of the experiment.

3. Experimental Groups:

  • Vehicle Control: Administer the vehicle used to dissolve this compound.
  • This compound Dose Groups: Administer at least three different dose levels of this compound based on preliminary toxicity studies.
  • Positive Control: Administer a known emetogenic agent (e.g., cisplatin) to validate the model.

4. Administration:

  • Administer this compound or vehicle orally (p.o.) or via the intended clinical route.
  • Observe animals continuously for at least 4 hours post-administration and then at regular intervals for up to 72 hours.

5. Data Collection:

  • Record the latency to the first emetic event (retching or vomiting).
  • Count the total number of emetic events (retches and vomits) for each animal.
  • Observe and score any behavioral changes indicative of nausea (e.g., salivation, lethargy).

6. Data Analysis:

  • Compare the incidence and frequency of emesis between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for frequency).

Protocol 2: Assessment of Pica Behavior in Rats as a Surrogate for Nausea

Since rats do not vomit, pica (the consumption of non-nutritive substances like kaolin) can be used as an indicator of nausea.

1. Animal Model:

  • Male Sprague-Dawley rats, 8-10 weeks old, weighing 250-300 g.
  • House animals individually in cages with wire mesh floors to allow for the collection of spilled food and kaolin.

2. Diet and Acclimatization:

  • Provide a standard pelleted diet and ad libitum access to water.
  • Introduce a known amount of kaolin (e.g., 20g in a separate dish) into the cages for 3 days prior to the experiment to acclimatize the animals.

3. Experimental Groups:

  • Vehicle Control: Administer the vehicle for this compound.
  • This compound Dose Groups: Administer at least three different dose levels of this compound.
  • Positive Control: Administer an agent known to induce pica (e.g., lithium chloride).

4. Administration:

  • Administer this compound or vehicle via the desired route.

5. Data Collection:

  • At 24, 48, and 72 hours post-administration, measure the amount of kaolin and regular food consumed.
  • Calculate the kaolin intake by subtracting the remaining amount from the initial amount, accounting for any spillage.

6. Data Analysis:

  • Compare the mean kaolin consumption between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Q1: We are observing a high incidence of nausea and vomiting at our initial dose. What are the immediate steps to mitigate this?

A1:

  • Dose Reduction: The most direct approach is to lower the dose of this compound. The clinical data suggests that nausea and vomiting are dose-dependent side effects.

  • Fractionated Dosing: Consider splitting the total daily dose into two or more smaller administrations. This can help to reduce peak plasma concentrations and may alleviate acute nausea.

  • Concomitant Antiemetic Therapy: Administer standard-of-care antiemetics prior to this compound administration. A combination of a 5-HT3 receptor antagonist (e.g., ondansetron) and a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant) is a common strategy for chemotherapy-induced nausea and vomiting.

Q2: How can we differentiate between acute and delayed nausea and vomiting with this compound in our preclinical models?

A2:

  • Acute Phase: Typically occurs within the first 24 hours after drug administration. Continuous observation during this period is crucial.

  • Delayed Phase: Occurs from 24 hours up to 72-120 hours post-administration. Regular monitoring and data collection during this extended period are necessary to capture delayed-onset symptoms.

  • Pharmacokinetic Correlation: Correlate the timing of nausea and vomiting with the pharmacokinetic profile of this compound. Acute symptoms may coincide with peak plasma concentrations, while delayed symptoms might be related to metabolites or downstream effects.

Q3: Are there any known biomarkers to predict which subjects are more likely to experience nausea and vomiting with this compound?

A3: Currently, there are no validated predictive biomarkers specific to this compound-induced nausea and vomiting. However, general risk factors for chemotherapy-induced nausea and vomiting in clinical settings include a history of motion sickness, previous chemotherapy-induced nausea, and female gender. In preclinical models, individual animal susceptibility may vary.

Q4: We are using the rat pica model, but the kaolin consumption is highly variable within our control group. How can we improve the consistency of our results?

A4:

  • Extended Acclimatization: Increase the acclimatization period to kaolin to more than 3 days to ensure all animals are familiar with it.

  • Consistent Handling: Ensure all animals are handled similarly and by the same personnel to minimize stress-induced variations in eating behavior.

  • Single Housing: House rats individually to prevent social stress and competition for food and kaolin.

  • Environmental Enrichment: Provide a consistent and stable environment to reduce anxiety, which can affect feeding behavior.

Visualizations

Signaling Pathways

Emesis_Workflow start Start: Hypothesis This compound may induce emesis acclimatize Animal Acclimatization (Ferrets or Rats) start->acclimatize group Group Assignment (Vehicle, this compound Doses, Positive Control) acclimatize->group admin Drug Administration group->admin observe Observation Period (Acute and Delayed Phases) admin->observe collect Data Collection (Emetic events or Kaolin intake) observe->collect analyze Statistical Analysis collect->analyze interpret Interpretation of Results Dose-response relationship analyze->interpret end End: Conclusion on Emetogenic Potential interpret->end Troubleshooting_Emesis start High Incidence of Nausea/Vomiting Observed is_dose_high Is the dose at the higher end of the therapeutic window? start->is_dose_high reduce_dose Action: Reduce this compound Dose is_dose_high->reduce_dose Yes is_single_dose Is it a single daily dose? is_dose_high->is_single_dose No re_evaluate Re-evaluate in next experiment reduce_dose->re_evaluate fractionate_dose Action: Consider Fractionated Dosing is_single_dose->fractionate_dose Yes no_antiemetics Are antiemetics being used? is_single_dose->no_antiemetics No fractionate_dose->re_evaluate add_antiemetics Action: Administer Prophylactic Antiemetics (5-HT3/NK1 antagonists) no_antiemetics->add_antiemetics No no_antiemetics->re_evaluate Yes add_antiemetics->re_evaluate

References

Technical Support Center: Troubleshooting ODM-207 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with the BET inhibitor, ODM-207.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones and transcription factors. This disrupts chromatin remodeling and suppresses the expression of key oncogenes, such as MYC, and other genes involved in cell proliferation and survival.[1]

Q2: In which cancer types has this compound shown preclinical or clinical activity?

A2: this compound has demonstrated potent antiproliferative effects in preclinical models of various cancers, including patient-derived cancer cells and xenograft models.[2] Notably, it has been investigated in solid tumors, with a Phase 1 clinical trial enrolling patients with castrate-resistant prostate cancer, melanoma, NUT midline carcinoma (NMC), and estrogen receptor-positive (ER+) breast cancer, among others.[3]

Q3: What are the known dose-limiting toxicities of this compound in clinical trials?

A3: In a first-in-human Phase 1 study, the most common treatment-related adverse events observed with this compound included thrombocytopenia (a decrease in platelet count), asthenia (weakness), nausea, anorexia (loss of appetite), diarrhea, fatigue, and vomiting.[4] The highest studied dose was 2 mg/kg, with intolerable fatigue being a dose-limiting toxicity.[4]

Q4: What is the solubility and stability of this compound?

A4: this compound is soluble in DMSO.[2] For in vitro experiments, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce its solubility.[2] Stock solutions in DMSO can be stored at -80°C for up to a year, but it is recommended to aliquot the stock to avoid repeated freeze-thaw cycles.[2] For in vivo studies, specific formulations using solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been described.[5] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[5]

Troubleshooting Guide for Inconsistent Experimental Results

Issue 1: High Variability in Cell Viability/Proliferation Assays

Q: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTT, CellTiter-Glo) with this compound. What are the potential causes and solutions?

A: Inconsistent results in cell-based assays are a common challenge. Here are several factors to consider:

  • Cell Health and Seeding Density:

    • Problem: Unhealthy or inconsistently seeded cells are a primary source of variability.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating. Use a consistent seeding density for all experiments, as this can significantly impact the response to treatment. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • This compound Preparation and Handling:

    • Problem: Improper dissolution or degradation of this compound can lead to inaccurate concentrations.

    • Solution: Always use fresh, anhydrous DMSO to prepare stock solutions.[2] Sonicate or gently warm the solution if necessary to ensure complete dissolution.[5] Aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles.[5] When preparing working dilutions, ensure thorough mixing.

  • Assay-Specific Considerations:

    • Problem: The choice of assay and its timing can influence results. BET inhibitors like this compound can induce cell cycle arrest in some cell lines rather than immediate apoptosis.[6]

    • Solution:

      • Consider the mechanism of your viability assay. Assays measuring metabolic activity (like MTT) may show different results compared to those measuring ATP levels (like CellTiter-Glo) or cell death markers.

      • Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for observing the desired effect in your cell line.

      • If you suspect cell cycle arrest, consider running a parallel cell cycle analysis (e.g., by flow cytometry) to complement your viability data.

  • Edge Effects in Multi-well Plates:

    • Problem: Wells on the outer edges of a multi-well plate are prone to evaporation, leading to changes in media and compound concentration.

    • Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells. This creates a humidity barrier and ensures more consistent results in the inner wells.

Issue 2: Inconsistent Protein Expression Changes in Western Blots

Q: Our Western blot results for downstream targets of this compound (e.g., MYC, p21) are not consistent. Sometimes we see the expected changes, and other times we don't. Why might this be happening?

A: Western blotting inconsistencies can arise from multiple steps in the protocol. Here's a checklist for troubleshooting:

  • Treatment Conditions:

    • Problem: Suboptimal treatment duration or this compound concentration can lead to weak or variable effects.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in your target proteins. Remember that the kinetics of protein downregulation can vary. For example, MYC is a protein with a short half-life, and changes in its expression may be detectable within a few hours of treatment.

  • Lysate Preparation and Protein Quantification:

    • Problem: Incomplete cell lysis or inaccurate protein quantification will lead to unequal loading on the gel.

    • Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Ensure complete lysis by sonication or other appropriate methods. Use a reliable protein quantification assay (e.g., BCA) and ensure that you are in the linear range of the assay for all your samples.

  • Antibody Performance:

    • Problem: The quality and concentration of primary and secondary antibodies are critical for reliable results.

    • Solution:

      • Validate your primary antibodies to ensure they are specific for the target protein.

      • Optimize the dilution of both your primary and secondary antibodies. Using too high a concentration can lead to non-specific bands and high background, while too low a concentration will result in a weak signal.

      • Ensure you are using the correct secondary antibody that recognizes the species of your primary antibody.

  • Loading Controls:

    • Problem: An inappropriate or inconsistently expressed loading control can lead to misinterpretation of the results.

    • Solution: Choose a loading control (e.g., GAPDH, β-actin, Tubulin) that is not affected by this compound treatment in your specific cell model. Validate that the expression of your chosen loading control remains stable across all treatment conditions.

Issue 3: Variable In Vivo Antitumor Efficacy

Q: We are observing high variability in tumor growth inhibition in our in vivo xenograft studies with this compound. What factors could be contributing to this?

A: In vivo experiments are inherently more complex and subject to greater variability. Here are some key areas to investigate:

  • Drug Formulation and Administration:

    • Problem: Inconsistent formulation or administration of this compound can lead to variable drug exposure in the animals.

    • Solution: Prepare the in vivo formulation consistently for each experiment.[5] Ensure accurate and consistent oral gavage or other administration techniques. Consider the effect of food on bioavailability, as studies have shown that plasma exposure to this compound can be higher under fed conditions.[3]

  • Tumor Heterogeneity:

    • Problem: Patient-derived xenograft (PDX) models and even cell line-derived xenografts can exhibit significant heterogeneity in tumor growth and response to treatment.

    • Solution: Ensure that tumors are of a consistent size at the start of the treatment. Randomize animals into treatment and control groups based on tumor volume. Increase the number of animals per group to improve statistical power and account for inter-animal variability.

  • Pharmacokinetics and Pharmacodynamics (PK/PD):

    • Problem: The dosing schedule may not be optimal for maintaining a therapeutic concentration of this compound at the tumor site.

    • Solution: If possible, conduct pilot PK studies to determine the drug concentration in plasma and tumor tissue over time. Correlate drug exposure with pharmacodynamic markers of BET inhibition, such as changes in platelet counts, which have been shown to correlate with this compound exposure.[3][4] This can help optimize the dosing regimen.

  • Intrinsic and Acquired Resistance Mechanisms:

    • Problem: Tumors may have intrinsic resistance or develop acquired resistance to BET inhibitors.

    • Solution: Be aware of potential resistance mechanisms, such as the activation of parallel signaling pathways like the MAPK or PI3K pathways, which can compensate for BET inhibition.[7][8] Consider combination therapies to overcome resistance. For example, combining BET inhibitors with inhibitors of these pathways has shown synergistic effects in some preclinical models.

Data Presentation

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeAssayIC50Notes
Cutaneous apocrine sweat gland carcinoma patient-derived tumor cellsSkin CancerCell Viability2.12 µMThis compound is described as a potent DNA damage response targeted drug in this context.[2]
Various Cancer Cell LinesVariousNot Specified≤ 1 µMDescribed as a potent BET bromodomain protein (BRD4) inhibitor.[5]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay type, and incubation time. Researchers should determine the IC50 for their specific system.

Experimental Protocols

Cell Viability Assay (General Protocol)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation/viability using a 96-well plate format.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Determine cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density in a complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Prepare serial dilutions of this compound in a complete growth medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.

    • Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours). A 48-hour incubation at a concentration of 500 nM has been reported for some cell types.[2]

  • Assay Procedure (Example using MTT):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Western Blot Analysis (General Protocol)

This protocol outlines the general steps for analyzing changes in protein expression following this compound treatment.

  • Cell Lysis:

    • Seed cells in 6-well plates or 10 cm dishes and treat with the desired concentrations of this compound for the appropriate duration.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto a polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-MYC, anti-p21, anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software and normalize to a loading control.

Visualizations

BET_Inhibitor_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Transcriptional Machinery cluster_2 Downstream Effects ODM207 This compound BET BET Proteins (BRD2, BRD3, BRD4) ODM207->BET Inhibits AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to TranscriptionFactors Transcription Factors (e.g., NF-κB) BET->TranscriptionFactors Recruits PTEFb P-TEFb BET->PTEFb Recruits Chromatin Chromatin AcetylatedHistones->Chromatin Part of RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Activates Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription Initiates MYC MYC Gene_Transcription->MYC Cell_Cycle_Genes Cell Cycle Genes (e.g., Cyclin D1) Gene_Transcription->Cell_Cycle_Genes Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., BCL-2) Gene_Transcription->Anti_Apoptotic_Genes Cell_Proliferation Cell Proliferation MYC->Cell_Proliferation Cell_Cycle_Genes->Cell_Proliferation Apoptosis Apoptosis Anti_Apoptotic_Genes->Apoptosis Inhibits

Caption: BET inhibitor signaling pathway.

Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture (Logarithmic Growth Phase) Start->Cell_Culture Cell_Seeding Cell Seeding (e.g., 96-well or 6-well plate) Cell_Culture->Cell_Seeding Treatment This compound Treatment (Dose-response & Time-course) Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis_Viability Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis_Viability Data_Analysis_WB Data Analysis (Protein Expression) Western_Blot->Data_Analysis_WB End End Data_Analysis_Viability->End Data_Analysis_WB->End

Caption: General experimental workflow.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Cells Check Cell Health & Seeding Consistency Inconsistent_Results->Check_Cells Yes Check_Compound Check this compound Preparation & Handling Inconsistent_Results->Check_Compound Yes Check_Assay Review Assay Protocol (Timing, Reagents) Inconsistent_Results->Check_Assay Yes Check_InVivo Review In Vivo Procedures Inconsistent_Results->Check_InVivo Yes Optimize_Cells Optimize Seeding Density & Cell Culture Practices Check_Cells->Optimize_Cells Optimize_Compound Use Fresh DMSO, Aliquot Stock Check_Compound->Optimize_Compound Optimize_Assay Perform Time-Course & Dose-Response Check_Assay->Optimize_Assay Optimize_InVivo Standardize Formulation & Administration Check_InVivo->Optimize_InVivo Consistent_Results Consistent Results Optimize_Cells->Consistent_Results Optimize_Compound->Consistent_Results Optimize_Assay->Consistent_Results Optimize_InVivo->Consistent_Results

Caption: Troubleshooting logical flow.

References

Technical Support Center: Understanding the Cumulative Toxicity of ODM-207

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing the BET bromodomain inhibitor, ODM-207, in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and in vitro studies, ensuring data integrity and efficient experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the acetylated lysine recognition motifs in the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones.[3] This disruption of chromatin remodeling leads to the suppression of the transcription of key oncogenes, such as MYC, which are crucial for cancer cell proliferation and survival.[4]

Q2: What are the known cumulative toxicities of this compound from clinical studies?

A2: A first-in-human Phase 1 clinical trial (NCT03035591) of this compound in patients with selected solid tumors identified several common adverse events.[5][6] The most frequently observed toxicities included thrombocytopenia, asthenia (weakness or lack of energy), nausea, anorexia, diarrhea, fatigue, and vomiting.[5][6] The dose-limiting toxicity was determined to be intolerable fatigue. The highest studied dose was 2 mg/kg, and the study concluded that this compound has a narrow therapeutic window.[5][6][7]

Q3: What preclinical toxicities have been observed with BET inhibitors like this compound?

A3: Preclinical studies with various BET inhibitors have highlighted several on-target toxicities. The most common is thrombocytopenia, which is considered a class effect of BET inhibitors and is reversible.[7][8] This is thought to be due to the role of BRD4 in hematopoietic stem cell expansion and progenitor cell development.[8] Gastrointestinal toxicities, such as diarrhea and effects on the small intestine, have also been observed in animal models.[8][9] These effects are also generally reversible upon cessation of treatment.[10]

Q4: Are there any known off-target effects of this compound?

A4: this compound has been shown to have minimal cross-reactivity with non-BET family bromodomains.[1][2] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, and appropriate controls should be included in all experiments.

Data Presentation: Summary of Toxicities

Table 1: Cumulative Toxicities of this compound Observed in Phase 1 Clinical Trial [5][6]

Toxicity CategoryCommon Adverse EventsDose-Limiting Toxicity
HematologicalThrombocytopenia-
GeneralAsthenia, FatigueIntolerable Fatigue
GastrointestinalNausea, Anorexia, Diarrhea, Vomiting-

Note: This table summarizes findings from the NCT03035591 clinical trial. Preclinical quantitative toxicity data for this compound is not publicly available in detail. Researchers should perform their own dose-finding and toxicity studies in their specific models.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol provides a general method for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the desired concentrations of this compound for a specific time. Include an untreated control group.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[10][11][12][13][14]

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Troubleshooting Guides

Issue 1: High variability in MTT assay results.

  • Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or interference of this compound with the MTT reagent.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile PBS or culture medium.

    • Run a control with this compound in cell-free medium to check for any direct reduction of MTT by the compound.

    • Consider alternative viability assays like CellTiter-Glo® which measures ATP levels and may be less prone to compound interference.[15]

Issue 2: High background or non-specific staining in Annexin V-FITC flow cytometry.

  • Possible Cause: Inappropriate cell handling leading to membrane damage, excessive centrifugation speeds, or prolonged incubation times.

  • Troubleshooting Steps:

    • Handle cells gently throughout the staining procedure to maintain plasma membrane integrity.

    • Use optimal centrifugation speeds (typically 300-400 x g) to pellet the cells without causing damage.

    • Adhere strictly to the recommended incubation times for Annexin V-FITC and PI staining.

    • Ensure proper compensation settings on the flow cytometer to correct for spectral overlap between FITC and PI.

    • Examine cells under a microscope to visually confirm apoptosis versus necrosis.[13]

Issue 3: Difficulty in detecting the target protein (e.g., BRD4, MYC) by Western blot after this compound treatment.

  • Possible Cause: Low protein expression, inefficient protein extraction, or antibody issues.

  • Troubleshooting Steps:

    • Ensure you are using an appropriate lysis buffer that includes protease and phosphatase inhibitors to prevent protein degradation.

    • Determine the optimal protein concentration to load per well; you may need to load more protein for low-abundance targets.

    • Verify the specificity and optimal dilution of your primary antibody. Run a positive control if available.

    • Optimize the transfer conditions (time and voltage) based on the molecular weight of your target protein.

    • Ensure that the blocking step is sufficient to prevent non-specific antibody binding.[6][16][17][18][19]

Issue 4: Unexpected in vivo toxicity in animal models.

  • Possible Cause: Vehicle toxicity, inappropriate dosing regimen, or species-specific sensitivity.

  • Troubleshooting Steps:

    • Conduct a pilot study with the vehicle alone to rule out any vehicle-induced toxicity.

    • Perform a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model.

    • Closely monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior, and signs of gastrointestinal distress.

    • Consider the route and frequency of administration, as this can significantly impact the toxicity profile.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET Binds to TF Transcription Factors BET->TF PTEFb P-TEFb BET->PTEFb RNAPII RNA Polymerase II TF->RNAPII PTEFb->RNAPII Phosphorylates Oncogenes Oncogene Transcription (e.g., MYC) RNAPII->Oncogenes Initiates ODM207 This compound ODM207->Inhibition Inhibition->BET

Caption: Mechanism of action of this compound as a BET inhibitor.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Lines Treatment This compound Treatment (Dose-Response & Time-Course) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Protein Protein Expression (e.g., Western Blot for MYC) Treatment->Protein AnimalModel Animal Model (e.g., Xenograft) Dosing This compound Administration AnimalModel->Dosing Toxicity Toxicity Monitoring (Weight, Clinical Signs) Dosing->Toxicity Efficacy Tumor Growth Inhibition Dosing->Efficacy Troubleshooting_Logic Start Unexpected Result in Experiment CheckControls Verify Positive & Negative Controls Start->CheckControls ReagentPrep Review Reagent Preparation & Storage CheckControls->ReagentPrep Controls OK Repeat Repeat Experiment CheckControls->Repeat Controls Failed ProtocolAdherence Confirm Protocol Adherence ReagentPrep->ProtocolAdherence Reagents OK ReagentPrep->Repeat Reagents Faulty InstrumentCal Check Instrument Calibration & Settings ProtocolAdherence->InstrumentCal Protocol Followed ProtocolAdherence->Repeat Deviation Found Optimize Optimize Experimental Conditions (e.g., concentrations, timing) InstrumentCal->Optimize Instrument OK InstrumentCal->Repeat Instrument Issue Consult Consult Literature for Similar Issues Optimize->Consult Consult->Repeat

References

Validation & Comparative

A Comparative Analysis of BET Bromodomain Inhibitors: ODM-207, JQ1, and OTX015

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of three prominent Bromodomain and Extra-Terminal (BET) inhibitors: ODM-207, JQ1, and OTX015. This analysis is supported by a compilation of preclinical data from various studies, detailing their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols utilized in their evaluation.

All three compounds are potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic readers that regulate the transcription of key oncogenes. By competitively binding to the bromodomains of BET proteins, these inhibitors displace them from chromatin, leading to the suppression of target gene expression, most notably the master regulator of cell proliferation, MYC. This disruption of oncogenic signaling pathways ultimately results in cell cycle arrest, senescence, and apoptosis in cancer cells. While sharing a common mechanism, structural differences and potential variations in their binding affinities may contribute to differences in their biological activity and efficacy across various cancer types. This compound is structurally distinct from the benzodiazepine-based inhibitors like JQ1 and OTX015.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound, JQ1, and OTX015 as reported in various preclinical studies. It is important to note that the experimental conditions, such as cell lines and animal models, vary between studies, which should be taken into consideration when making direct comparisons.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
CompoundCancer TypeCell LineIC50 / GI50 (nM)Reference
This compound Prostate CancerLNCaPPotent antiproliferative effects
Breast Cancer (ER+)Multiple cell linesEffective inhibition of proliferation
Hematological MalignanciesVarious cell linesPotently inhibits cell viability
JQ1 Multiple MyelomaKMS-3468
Multiple MyelomaLR598
Lung AdenocarcinomaMultiple cell lines420 - 4190 (sensitive lines)
Ovarian Endometrioid CarcinomaA2780410
Ovarian Endometrioid CarcinomaTOV112D750
Endometrial Endometrioid CarcinomaHEC151280
RhabdomyosarcomaRh4, Rh41< 1000
Ewing SarcomaMultiple cell lines< 1000 (sensitive lines)
OTX015 Acute Myeloid LeukemiaKG1198.3
Acute Myeloid LeukemiaNOMO1229.1
Acute Lymphoblastic LeukemiaRS4-11Most sensitive of tested ALL lines
Triple-Negative Breast CancerMDA-MB-23175
Triple-Negative Breast CancerHCC1937650
Triple-Negative Breast CancerMDA-MB-468650
Hematologic MalignanciesVarious cell lines60 - 200
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
This compound ER+ Breast Cancer (patient-derived xenograft)Not specifiedSuppresses tumor growth
Colon Carcinoma (syngeneic CT26)30 mg/kg, daily, oralSignificant inhibition of tumor growth
JQ1 Pancreatic Ductal Adenocarcinoma (patient-derived xenograft)50 mg/kg, daily, i.p.Suppressed tumor growth in 5/5 models
Cholangiocarcinoma (patient-derived xenograft)50 mg/kg, daily, i.p.Suppressed tumor growth in 2/3 models
Rhabdomyosarcoma & Ewing Sarcoma (xenografts)Not specifiedSignificant inhibition of growth during treatment
OTX015 Triple-Negative Breast Cancer (MDA-MB-231 xenograft)50 mg/kg, twice daily, oral41.3% T/C value
Malignant Pleural Mesothelioma (patient-derived xenograft)Not specifiedSignificant delay in cell growth
Pediatric Ependymoma (orthotopic xenograft)Not specifiedSignificantly extended survival in 2/3 models
BRD-NUT Midline Carcinoma (Ty82 xenograft)100 mg/kg, once daily, oral79% TGI

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of these BET inhibitors.

Cell Viability Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the BET inhibitor or vehicle control for a specified period (e.g., 72 hours).

    • Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

    • The formazan crystals are then solubilized with a solvent (e.g., DMSO).

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated.

  • Calcein AM Assay: This fluorescence-based assay measures the number of live cells.

    • Cells are seeded and treated with the BET inhibitors as described for the MTT assay.

    • After the treatment period, Calcein AM solution is added to the cells.

    • In live cells, intracellular esterases cleave the AM ester group, converting the non-fluorescent Calcein AM to the highly fluorescent calcein.

    • The fluorescence is measured using a fluorescence plate reader. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined from the dose-response curves.

Xenograft Tumor Models
  • Subcutaneous Xenograft Model: This model is commonly used to evaluate the in vivo efficacy of anti-cancer compounds.

    • Cancer cells are cultured and harvested.

    • A specific number of cells (e.g., 5-10 million) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

    • The treatment group receives the BET inhibitor at a specified dose and schedule (e.g., 50 mg/kg daily via intraperitoneal injection or oral gavage), while the control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers using the formula: volume = (length × width²)/2.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

BET inhibitors exert their anti-cancer effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key mechanisms.

BET Inhibitor Mechanism of Action

BET_Inhibitor_Mechanism cluster_0 BET Protein Regulation cluster_1 Transcriptional Regulation cluster_2 Cellular Outcomes BET_Inhibitor This compound / JQ1 / OTX015 BET_Protein BRD4 BET_Inhibitor->BET_Protein Binds to Bromodomain BET_Inhibitor->BET_Protein Acetylated_Histones Acetylated Histones BET_Protein->Acetylated_Histones Displaces from Chromatin Transcription_Complex Transcriptional Machinery (e.g., P-TEFb) BET_Protein->Transcription_Complex Recruits Oncogenes Oncogenes (e.g., MYC) Transcription_Complex->Oncogenes Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest Oncogenes->Cell_Cycle_Arrest Suppression leads to Apoptosis Apoptosis Oncogenes->Apoptosis Suppression leads to Senescence Senescence Oncogenes->Senescence Suppression leads to

Caption: Mechanism of action of BET inhibitors.

Impact on Key Signaling Pathways

BET inhibitors have been shown to modulate not only the MYC pathway but also other critical cancer-related signaling cascades such as NF-κB and JAK/STAT.

Signaling_Pathways cluster_MYC MYC Pathway cluster_NFKB NF-κB Pathway cluster_JAKSTAT JAK/STAT Pathway BET_Inhibitors This compound / JQ1 / OTX015 BRD4_MYC BRD4 BET_Inhibitors->BRD4_MYC Inhibits BRD4_NFKB BRD4 BET_Inhibitors->BRD4_NFKB Inhibits STAT_Target_Genes STAT Target Genes BET_Inhibitors->STAT_Target_Genes Suppresses Transcription MYC_Gene MYC Gene BRD4_MYC->MYC_Gene Activates MYC_Protein MYC Protein MYC_Gene->MYC_Protein Transcription & Translation Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Drives p65 Acetylated p65 (RelA) BRD4_NFKB->p65 Binds to NFKB_Target_Genes NF-κB Target Genes (e.g., anti-apoptotic) p65->NFKB_Target_Genes Activates Inflammation_Survival Inflammation & Cell Survival NFKB_Target_Genes->Inflammation_Survival Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT_Target_Genes Activates Immune_Response Immune Response & Cell Growth STAT_Target_Genes->Immune_Response

Caption: Impact of BET inhibitors on major signaling pathways.

A Comparative Analysis of ODM-207 and Other BET Inhibitors in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Performance and Mechanisms of Novel Epigenetic Therapies

The landscape of prostate cancer treatment is continually evolving, with a significant focus on targeting epigenetic regulators. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target. BET inhibitors disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, including c-Myc, and subsequent inhibition of tumor growth. This guide provides a comprehensive comparison of ODM-207, a potent pan-BET inhibitor, with other notable BET inhibitors that have been evaluated in the context of prostate cancer, supported by available preclinical and clinical data.

Mechanism of Action: Disrupting Oncogenic Transcription

BET proteins, particularly BRD4, act as epigenetic "readers" that recognize acetylated lysine residues on histones. This binding recruits transcriptional machinery to the promoters and enhancers of target genes, including the androgen receptor (AR) and the oncogene c-Myc, both critical drivers of prostate cancer progression. BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of these key cancer-promoting genes. This mechanism is central to the anti-tumor activity of BET inhibitors in prostate cancer.[1][2][3]

BET_Inhibitor_MoA Mechanism of Action of BET Inhibitors in Prostate Cancer cluster_nucleus Cell Nucleus Histones Acetylated Histones BET BET Proteins (BRD2/3/4) Histones->BET binds to Pol_II RNA Polymerase II BET->Pol_II recruits BET_Inhibitor BET Inhibitor (e.g., this compound) BET_Inhibitor->BET inhibits binding Oncogenes Oncogenes (c-Myc, AR) Transcription Pol_II->Oncogenes initiates Apoptosis Apoptosis Oncogenes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Oncogenes->Cell_Cycle_Arrest caption BET inhibitors block the interaction of BET proteins with acetylated histones.

Figure 1: Mechanism of Action of BET Inhibitors

Preclinical Efficacy: A Head-to-Head Look

Preclinical studies have demonstrated the potential of various BET inhibitors in prostate cancer cell lines and xenograft models. These studies provide valuable insights into their relative potency and spectrum of activity.

In Vitro Activity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of different compounds. While direct comparative studies are limited, available data for several BET inhibitors in various prostate cancer cell lines are summarized below.

BET InhibitorProstate Cancer Cell LineIC50 (nM)Reference
This compound BRD4 (biochemical assay)≤ 1000[4]
OTX015 LNCaP200-800[5][6]
VCaP200-800[5][6]
22RV1200-800[5][6]
DU145200-800[5][6]
PC3200-800[5][6]
ZEN-3694 Various PCa cell linesSubmicromolar[7][8][9]
I-BET762 LNCaP, VCaP, 22RV1Growth IC50 reported[1]

Note: IC50 values can vary depending on the assay conditions and the specific cell line used. The data presented here are compiled from different studies and should be interpreted with caution.

In Vivo Antitumor Activity

Animal models, particularly xenografts, are crucial for evaluating the in vivo efficacy of drug candidates. Several BET inhibitors have demonstrated significant tumor growth inhibition in prostate cancer xenograft models.

BET InhibitorXenograft ModelKey FindingsReference
This compound Prostate cancer xenograftsEvidence of tumor growth inhibition.[10]
ZEN-3694 22Rv1, VCaP, LuCaP 35CR (PDX)Efficacy in inhibiting tumor progression at well-tolerated doses, including in enzalutamide-resistant models.[7][8][9]
OTX015 LNCaP, VCaP, 22RV1, DU145, PC3In vivo experiments were ongoing as of the publication date.[5][6]
I-BET762 Patient-derived tumor modelReduction of tumor burden.[1]

Clinical Development in Prostate Cancer

Several BET inhibitors have advanced to clinical trials, providing crucial data on their safety, tolerability, and preliminary efficacy in patients with advanced prostate cancer, primarily metastatic castration-resistant prostate cancer (mCRPC).

BET InhibitorPhasePopulationKey FindingsReference
This compound Phase 1Solid tumors (including 12 CRPC patients)Narrow therapeutic window. Common AEs: thrombocytopenia, asthenia, nausea. No partial or complete responses observed.[11][12]
ZEN-3694 (+ Enzalutamide)Phase 1b/2amCRPC resistant to abiraterone and/or enzalutamideAcceptable tolerability. Median rPFS of 9.0 months. Grade ≥3 toxicities in 18.7% of patients, including thrombocytopenia (4%).[8][13][14]
GS-5829 (monotherapy and + Enzalutamide)Phase 1bmCRPC with progression after abiraterone and/or enzalutamideGenerally tolerated but with limited efficacy. Nonprogression rate at 24 weeks was 25%. High interpatient variability in pharmacokinetics.[13][15]

Signaling Pathways and Experimental Workflows

The antitumor effects of BET inhibitors are mediated through the modulation of key signaling pathways. The experimental workflows used to evaluate these agents are critical for understanding their biological activity.

BET_Inhibitor_Signaling Impact of BET Inhibition on Key Signaling Pathways in Prostate Cancer BET_Inhibitor BET Inhibitor (e.g., this compound) BET BET Proteins BET_Inhibitor->BET inhibits AR_signaling AR Signaling BET->AR_signaling regulates cMyc_signaling c-Myc Signaling BET->cMyc_signaling regulates Cell_Proliferation Cell Proliferation AR_signaling->Cell_Proliferation cMyc_signaling->Cell_Proliferation Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth caption BET inhibitors downregulate both AR and c-Myc signaling pathways.

Figure 2: Key Signaling Pathways

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation of BET Inhibitors cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Prostate Cancer Cell Lines Treatment BET Inhibitor Treatment Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Xenograft Establish Xenograft Models in Mice Inhibitor_Admin BET Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Measurement Tumor Volume Measurement Inhibitor_Admin->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis caption Workflow for preclinical assessment of BET inhibitors.

References

A Comparative Analysis of BET Bromodomain Inhibitors: ODM-207 and I-BET762

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent BET (Bromodomain and Extra-Terminal) inhibitors, ODM-207 and I-BET762 (also known as Molibresib or GSK525762A). Both compounds are potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are key epigenetic readers involved in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy in oncology and inflammation. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Mechanism of Action: Targeting Transcriptional Elongation

Both this compound and I-BET762 function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This prevents the recruitment of BET proteins to acetylated histones at gene promoters and enhancers, thereby inhibiting the transcriptional elongation of target genes. A primary downstream effect of BET inhibition is the suppression of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[1][2]

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET binds to TF_Complex Transcriptional Machinery BET->TF_Complex recruits MYC_Gene MYC Oncogene TF_Complex->MYC_Gene activates transcription of Proliferation Cell Proliferation & Survival MYC_Gene->Proliferation promotes Inhibitor This compound or I-BET762 Inhibitor->BET competitively binds to and inhibits

Figure 1: Mechanism of action of BET inhibitors this compound and I-BET762.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound and I-BET762 across various cancer cell lines. It is important to note that the available data for this compound's IC50 values are less specific than those for I-BET762.

Table 1: Anti-Proliferative Activity (IC50) of this compound and I-BET762 in Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (µM)I-BET762 IC50 (nM)Reference
VCaPProstate CancerPotent antiproliferative effects25 - 150[1][3]
22Rv1Prostate CancerPotent antiproliferative effects25 - 150[1][3]
LNCaPProstate CancerPotent antiproliferative effects25 - 150[1]
PC3Prostate CancerMinimal growth inhibition> 5000[1]
DU145Prostate CancerNot specified> 5000[4]
MCF-7Breast Cancer (ER+)Potent antiproliferative effectsNot specified[3]
Cutaneous Apocrine Sweat Gland CarcinomaSkin Cancer2.12Not specified[5]

Note: "Potent antiproliferative effects" for this compound are reported without specific IC50 values in some studies, while other sources state a general IC50 of ≤ 1 μM.[6]

Table 2: Effects on Cell Cycle
CompoundCell LineEffectReference
This compound LNCaP (Prostate)Cell cycle arrest[7]
VCaP (Prostate)Apoptosis[7]
Patient-derived Breast CancerCell cycle arrest and cellular senescence[3]
I-BET762 LNCaP (Prostate)G1 arrest[1]
VCaP (Prostate)Sub-G1 accumulation (apoptosis)[1]

A notable finding is that this compound has been shown to inhibit the proliferation and downregulate MYC levels in cells that have acquired resistance to other BET inhibitors, including I-BET762.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted by the researchers in the referenced studies.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compounds (this compound, I-BET762)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or I-BET762. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with This compound or I-BET762 seed_cells->treat_cells incubate_plate Incubate for 72 hours treat_cells->incubate_plate add_mtt Add MTT solution incubate_plate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the MTT cell viability assay.
Western Blot for MYC Protein Expression

This technique is used to detect and quantify the levels of MYC protein in cell lysates.

Materials:

  • Treated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-c-MYC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-MYC) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 3: Experimental workflow for Western blotting.

Conclusion

Both this compound and I-BET762 are potent pan-BET inhibitors that demonstrate significant anti-proliferative effects in a variety of cancer models, largely through the downregulation of the MYC oncogene. While I-BET762 has been extensively characterized with specific IC50 values reported across numerous cell lines, the publicly available data for this compound, though indicating high potency, is often less quantitative. A key differentiator for this compound is its reported efficacy in models that have developed resistance to other BET inhibitors, suggesting a potential role in overcoming acquired resistance. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two compounds. This guide provides a foundational comparison to aid researchers in the selection and application of these important epigenetic modulators.

References

A Head-to-Head Examination of ODM-207 and Other Epigenetic Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide

The field of epigenetic therapeutics is rapidly evolving, with a host of novel molecules targeting the intricate machinery of gene expression regulation in cancer. Among these, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of ODM-207, a potent and selective BET inhibitor, with other key epigenetic drugs, focusing on available preclinical and clinical data.

This compound: A Structurally Distinct BET Inhibitor

This compound is an orally bioavailable small molecule that selectively targets the BET family of proteins: BRD2, BRD3, BRD4, and BRDT.[1] Structurally, it is distinct from the well-characterized benzodiazepine-based BET inhibitors such as JQ1.[2] Its mechanism of action involves competitively binding to the acetylated lysine recognition motifs in the bromodomains of BET proteins. This disrupts the interaction between BET proteins and acetylated histones, leading to a cascade of downstream effects that ultimately inhibit the transcription of key oncogenes, most notably MYC.[1][3]

Signaling Pathway of BET Inhibition by this compound

BET_Inhibition_Pathway Mechanism of Action of this compound ODM207 This compound BET BET Proteins (BRD2, BRD3, BRD4, BRDT) ODM207->BET Inhibits AcHistones Acetylated Histones BET->AcHistones Binds to TF Transcription Factors (e.g., MYC) BET->TF Recruits Chromatin Chromatin AcHistones->Chromatin Part of GeneExpression Oncogene Transcription (e.g., MYC) TF->GeneExpression Promotes Proliferation Tumor Cell Proliferation & Survival GeneExpression->Proliferation Drives in_vitro_workflow In Vitro Comparative Workflow CellLines Cancer Cell Lines (e.g., ER+ Breast Cancer) Treatment Treatment with This compound vs. Other BETi CellLines->Treatment ProliferationAssay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->ProliferationAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Expression Analysis (Western Blot for MYC, etc.) Treatment->WesternBlot RNASeq Gene Expression Profiling (RNA-Sequencing) Treatment->RNASeq IC50 IC50 Determination ProliferationAssay->IC50 PathwayAnalysis Pathway Analysis RNASeq->PathwayAnalysis

References

On-Target Efficacy of ODM-207: An In Vitro Comparison of a Novel BET Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro on-target effects of ODM-207, a potent Bromodomain and Extra-Terminal (BET) family protein inhibitor. This guide provides a comparative analysis with other well-characterized BET inhibitors, supported by experimental data and detailed protocols.

Introduction

This compound is a novel, potent, and selective pan-inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are key epigenetic readers regulating gene transcription.[1][2] Unlike many well-known BET inhibitors such as JQ1, OTX015, and I-BET762, which are benzodiazepine derivatives, this compound is structurally distinct.[1] Inhibition of BET proteins has emerged as a promising therapeutic strategy in oncology, and understanding the specific on-target effects of new inhibitors like this compound is crucial for their development and clinical application.

This guide provides a comprehensive overview of the in vitro on-target effects of this compound, comparing its performance with other key BET inhibitors. All quantitative data is summarized for easy comparison, and detailed experimental methodologies for key assays are provided.

Comparative In Vitro Activity of BET Inhibitors

The inhibitory activity of this compound and other BET inhibitors is typically assessed using in vitro biochemical assays that measure their ability to disrupt the interaction between BET bromodomains and acetylated histone peptides. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTargetIC50 (nM)Assay TypeReference
This compound BRD4≤ 1000Not Specified[3]
(+)-JQ1 BRD2 (N-term)17.7Not Specified
BRD4 (C-term)32.6Not Specified
BRD4 (N-term)76.9AlphaScreen
OTX015 BRD2, BRD3, BRD492 - 112Not Specified
I-BET-762 BET family~35Cell-free
BET family32.5 - 42.5TR-FRET

Mechanism of Action: BET Inhibition

BET proteins are characterized by two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key step in transcriptional activation. By competitively binding to these bromodomains, BET inhibitors like this compound displace BET proteins from chromatin, leading to the downregulation of target genes, including key oncogenes like MYC.[1]

BET_Inhibition cluster_0 Normal Gene Transcription cluster_1 Action of this compound BET BET Protein (BRD2/3/4) Ac_Histone Acetylated Histone BET->Ac_Histone Binds to TF_Complex Transcription Factor Complex BET->TF_Complex Recruits Chromatin Chromatin RNA_Pol RNA Polymerase II TF_Complex->RNA_Pol Activates Gene Target Gene (e.g., MYC) RNA_Pol->Gene Transcribes Transcription Transcription Gene->Transcription ODM207 This compound BET_Inhibited BET Protein (BRD2/3/4) ODM207->BET_Inhibited Binds to Bromodomain Ac_Histone_Inhibited Acetylated Histone BET_Inhibited->Ac_Histone_Inhibited Binding Blocked Transcription_Blocked Transcription Blocked Chromatin_Inhibited Chromatin

Mechanism of BET protein inhibition by this compound.

Experimental Protocols

Accurate determination of in vitro potency is fundamental in drug discovery. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are two common, robust, and high-throughput methods used to quantify the binding affinity of inhibitors to BET bromodomains.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the interaction between a tagged BET protein and a fluorescently labeled histone peptide.

Principle: A donor fluorophore (e.g., Terbium-cryptate) is conjugated to an antibody that recognizes a tag on the BET protein (e.g., GST or HIS tag). An acceptor fluorophore (e.g., d2) is conjugated to the acetylated histone peptide. When the BET protein and the histone peptide interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute the tagged BET protein (e.g., GST-BRD4) and the fluorescently labeled acetylated histone H4 peptide to their final concentrations in the assay buffer.

    • Dilute the donor (e.g., anti-GST-Tb) and acceptor (e.g., Streptavidin-d2, if using a biotinylated peptide) in the assay buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted test compound or DMSO (as a control) to the wells.

    • Add 4 µL of the BET protein solution to each well.

    • Add 4 µL of the acetylated histone peptide solution to each well.

    • Incubate at room temperature for 30 minutes.

    • Add 10 µL of the detection mixture (containing donor and acceptor fluorophores).

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AlphaScreen Assay

This bead-based proximity assay also measures the disruption of the BET protein-histone peptide interaction.

Principle: Donor and acceptor beads are coated with molecules that will bind to the BET protein and the histone peptide, respectively. For example, streptavidin-coated donor beads can bind to a biotinylated histone peptide, and nickel-chelate acceptor beads can bind to a HIS-tagged BET protein. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. An inhibitor disrupts the interaction, separating the beads and reducing the signal.[4][5][6]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute the HIS-tagged BET protein and the biotinylated acetylated histone H4 peptide to their final concentrations in the assay buffer.[5]

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or DMSO to the wells.

    • Add 5 µL of the HIS-tagged BET protein solution to each well.

    • Add 5 µL of the biotinylated acetylated histone H4 peptide solution to each well.

    • Incubate at room temperature for 30 minutes.

    • Add 10 µL of a mixture of streptavidin-donor and nickel-chelate acceptor beads in assay buffer.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Detection cluster_2 Data Analysis Reagent_Prep 1. Reagent Preparation (Buffer, Protein, Peptide, Inhibitor) Plate_Setup 2. Plate Setup (384-well) - Add Inhibitor/DMSO - Add BET Protein - Add Acetylated Peptide Reagent_Prep->Plate_Setup Incubation1 3. Incubation (e.g., 30 min at RT) Plate_Setup->Incubation1 Detection_Mix 4. Add Detection Reagents (TR-FRET: Donor/Acceptor Fluorophores) (AlphaScreen: Donor/Acceptor Beads) Incubation1->Detection_Mix Incubation2 5. Incubation (e.g., 1-2 hours at RT, in dark) Detection_Mix->Incubation2 Read_Plate 6. Read Plate (TR-FRET or AlphaScreen Reader) Incubation2->Read_Plate Data_Analysis 7. Data Analysis - Calculate Signal Ratio/Intensity - Plot Dose-Response Curve - Determine IC50 Read_Plate->Data_Analysis

General workflow for in vitro BET inhibitor screening.

Conclusion

This compound is a potent pan-BET inhibitor with a distinct chemical structure compared to many other BET inhibitors in development.[1] The in vitro data available to date demonstrates its on-target activity against BRD4.[3] For a more comprehensive understanding of its profile, further studies detailing its IC50 values against other BET family members and its selectivity against a broader panel of bromodomains would be beneficial. The provided experimental protocols for TR-FRET and AlphaScreen assays offer a robust framework for researchers to independently verify and expand upon the on-target effects of this compound and other novel BET inhibitors.

References

Evaluating ODM-207 in Enzalutamide-Resistant Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to second-generation androgen receptor (AR) antagonists like enzalutamide represents a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). A key mechanism of this resistance is the expression of constitutively active AR splice variants, most notably AR-V7, which lack the ligand-binding domain targeted by enzalutamide. This guide provides a comparative evaluation of ODM-207, a novel BET (Bromodomain and Extra-Terminal) inhibitor, and its efficacy in preclinical models of enzalutamide-resistant prostate cancer.

Mechanism of Action: Targeting the Epigenome to Overcome Resistance

This compound is a potent pan-BET inhibitor that functions by binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This binding prevents their interaction with acetylated histones, thereby disrupting the transcription of key oncogenes, including c-Myc. In the context of enzalutamide resistance, the downregulation of c-Myc is critical, as c-Myc is a positive regulator of both full-length AR and the resistance-conferring AR-V7 splice variant. By inhibiting this pathway, this compound offers a therapeutic strategy to overcome resistance mediated by AR-V7.

Preclinical Efficacy of this compound and Comparators

While direct head-to-head quantitative data for this compound against enzalutamide in resistant models is limited in publicly available literature, preclinical studies have demonstrated its significant activity. In the 22Rv1 prostate cancer xenograft model, which expresses both full-length AR and AR-V7 and exhibits resistance to enzalutamide, oral administration of this compound has been shown to be highly efficacious in suppressing tumor growth, whereas enzalutamide had only a modest effect.

The following tables summarize key quantitative data from preclinical studies on enzalutamide and other investigational agents in enzalutamide-resistant models to provide a comparative landscape.

In Vitro Efficacy: Cell Viability (IC50)
CompoundCell LineResistance MechanismIC50 (µM)
EnzalutamideC4-2B (Parental)-18.84[1]
EnzalutamideMDVR (Enzalutamide-Resistant)Upregulated AR signaling41.64[1]
Enzalutamide22Rv1AR-V7 expression~1.0
This compound Data Not Available
In Vivo Efficacy: Xenograft Models
TreatmentXenograft ModelKey Resistance FeatureTumor Growth Inhibition
Enzalutamide22Rv1AR-V7 ExpressionModest effect[2]
This compound 22Rv1 AR-V7 Expression Reported as "very efficacious"
NLG207 (8 mg/kg) + Enzalutamide22Rv1AR-V7 Expression93% reduction in average tumor volume after 3 weeks[1][3][4]
EnzalutamideCastrated VCaPAR amplification, AR-V7 expression-
NLG207 + EnzalutamideCastrated VCaPAR amplification, AR-V7 expression51% decrease in the median rate of tumor growth compared to enzalutamide alone[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and other agents in enzalutamide-resistant models.

Cell Proliferation Assay (CCK-8/MTT)
  • Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP, or enzalutamide-resistant derivatives) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in their respective growth media and incubated for 24 hours.

  • Drug Treatment: The following day, cells are treated with a range of concentrations of the test compound (e.g., this compound, enzalutamide) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period, typically 48 to 168 hours, depending on the cell line's doubling time.

  • Viability Assessment:

    • CCK-8 Assay: 10 µL of Cell Counting Kit-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.

    • MTT Assay: 10 µL of MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blotting for AR-V7 and c-Myc
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for AR-V7, c-Myc, full-length AR, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model (22Rv1)
  • Cell Implantation: 22Rv1 cells (typically 1-5 x 10⁶ cells) are suspended in a mixture of media and Matrigel and injected subcutaneously into the flanks of male immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth and Castration: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). For castration-resistant models, mice undergo surgical castration.

  • Treatment: Once tumors are established post-castration, mice are randomized into treatment groups and receive the investigational drug (e.g., this compound), a comparator (e.g., enzalutamide), or vehicle control via the appropriate route of administration (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors reach a predetermined size, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the molecular mechanisms and experimental design, the following diagrams are provided.

G cluster_0 Androgen Receptor Signaling in Enzalutamide Resistance cluster_1 Mechanism of Action of this compound cluster_2 This compound's Impact on Resistance AR Full-length AR ARE Androgen Response Element (ARE) AR->ARE AR_V7 AR-V7 AR_V7->ARE Constitutively Active AR_V7_2 AR-V7 Androgen Androgens Androgen->AR Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Gene_Expression Tumor Growth & Survival Genes ARE->Gene_Expression ODM_207 This compound BET BET Proteins (e.g., BRD4) ODM_207->BET Inhibits Binding Acetylated_Histones Acetylated Histones BET->Acetylated_Histones c_Myc_Gene c-Myc Gene BET->c_Myc_Gene Promotes Transcription c_Myc_Protein c-Myc Protein c_Myc_Gene->c_Myc_Protein c_Myc_Protein_2 c-Myc Protein AR_Gene AR Gene (Full-length & Splice Variants) c_Myc_Protein_2->AR_Gene Promotes Transcription AR_Gene->AR_V7_2 G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 1. Cell Culture (e.g., 22Rv1, VCaP) B 2. Treatment (this compound, Enzalutamide, etc.) A->B C 3. Cell Proliferation Assay (IC50 Determination) B->C D 4. Western Blot (AR-V7, c-Myc expression) B->D E 1. Xenograft Implantation (e.g., 22Rv1 in nude mice) F 2. Tumor Growth & Castration E->F G 3. Drug Administration (this compound, Enzalutamide, etc.) F->G H 4. Monitor Tumor Volume & Body Weight G->H I 5. Endpoint Analysis (Tumor Excision, IHC, etc.) H->I

References

Safety Operating Guide

Proper Disposal of ODM-207: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for ODM-207, a potent BET bromodomain inhibitor. Adherence to these protocols is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. The information presented herein is intended for professionals in research, scientific, and drug development fields.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or butyl rubber), and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Spill Management: In case of a spill, avoid generating dust. Absorb spills with an inert material and place it in a sealed container for disposal as hazardous waste.

Disposal Procedures for this compound

The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations for hazardous chemical waste.[1][2] As a potent bioactive molecule, this compound should not be disposed of in standard laboratory trash or down the drain.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and used PPE in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions of this compound, typically prepared in solvents like Dimethyl Sulfoxide (DMSO), should be collected in a separate, compatible hazardous waste container.[3] Do not mix with incompatible waste streams.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[2]

    • The label must include the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration and quantity.[2]

    • Indicate the relevant hazard pictograms (e.g., harmful, irritant).

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Follow chemical compatibility guidelines for storage to avoid dangerous reactions.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][4]

    • Provide the EHS office or contractor with a completed hazardous waste manifest form, accurately detailing the contents of the waste containers.

Quantitative Data Summary

For researchers preparing solutions of this compound, the following solubility information is provided for common laboratory solvents. This data is essential for accurate solution preparation and subsequent waste management.

SolventMaximum Solubility (Approx.)
DMSO~38 mg/mL

Note: Data sourced from publicly available supplier information.

Experimental Protocols and Visualizations

To support the safe and effective use of this compound in a research setting, this section provides a generalized experimental workflow for in vitro kinase inhibitor testing and a diagram of the BET bromodomain signaling pathway, which this compound inhibits.

Generalized In Vitro Kinase Inhibitor Assay Workflow:

This workflow outlines the typical steps involved in assessing the efficacy of a kinase inhibitor like this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare this compound Stock Solution (e.g., in DMSO) serial_dilution Perform Serial Dilution of this compound prep_compound->serial_dilution prep_assay Prepare Kinase Assay Buffer and Reagents add_kinase Add Kinase Enzyme to Assay Plate prep_assay->add_kinase add_inhibitor Add Diluted this compound to Wells serial_dilution->add_inhibitor add_kinase->add_inhibitor initiate_reaction Initiate Reaction (e.g., Add ATP/Substrate) add_inhibitor->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal data_analysis Data Analysis (IC50 Curve Generation) detect_signal->data_analysis

Caption: Generalized workflow for an in vitro kinase inhibitor assay.

BET Bromodomain Signaling Pathway Inhibition by this compound:

This compound functions by inhibiting BET bromodomain proteins, which are critical readers of epigenetic marks and regulators of gene transcription. The following diagram illustrates this mechanism of action.

bet_pathway cluster_nucleus Cell Nucleus Histone Histone Tail Ac Acetyl Group (Ac) Histone->Ac BET BET Protein (BRD4) Ac->BET Binds to TF Transcription Factors (e.g., c-Myc, NF-κB) BET->TF Recruits PolII RNA Polymerase II TF->PolII Activates DNA DNA PolII->DNA Transcribes Gene Oncogene Transcription DNA->Gene ODM207 This compound ODM207->Inhibition

References

Safeguarding Your Research: A Comprehensive Guide to Handling Odm-207

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Odm-207, a potent BET bromodomain inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment. The following procedural guidance is designed to directly address operational questions and establish a trusted source for chemical handling and laboratory safety.

Key Physical and Chemical Properties of this compound

A clear understanding of this compound's properties is foundational to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₂H₂₁N₃O₃--INVALID-LINK--
Formula Weight 375.4 g/mol --INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Formulation A solid--INVALID-LINK--
Solubility (DMSO) 10 mM--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Stability ≥ 4 years (at -20°C)--INVALID-LINK--

Essential Personal Protective Equipment (PPE)

Given the potent nature of this compound and its classification as a hazardous compound, a comprehensive approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling the compound, from initial receipt to final disposal.

  • Hand Protection : Two pairs of chemotherapy-rated nitrile gloves should be worn.[1] The outer glove should be changed immediately upon known or suspected contamination.

  • Body Protection : A disposable, fluid-resistant gown that is shown to be impermeable to hazardous drugs is required.[1] This should be worn over standard laboratory clothing.

  • Eye and Face Protection : ANSI-rated safety glasses with side shields are the minimum requirement. However, for procedures with a risk of splashing or aerosol generation (e.g., dissolving the solid, vortexing), a full-face shield or safety goggles should be used in conjunction with a surgical mask.[2]

  • Respiratory Protection : For procedures that may generate aerosols or when handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator or higher is recommended.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure risk. The following diagram and procedural steps outline the recommended operational plan for handling this compound in a laboratory setting.

Odm207_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Decontamination & Disposal Receive Receive & Log Compound Store Store at -20°C Receive->Store Prep Prepare for Weighing Store->Prep Weigh Weigh in Containment Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decon Decontaminate Surfaces Experiment->Decon Waste Segregate & Dispose Waste Decon->Waste

Caption: Operational workflow for handling this compound.
Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into your chemical inventory system.

  • Store the container at -20°C in a designated and clearly labeled area for potent compounds.[3]

2. Weighing and Dissolving (to be performed in a certified chemical fume hood or powder containment hood):

  • Don all required PPE as outlined above.

  • Place a weigh boat on a calibrated analytical balance.

  • Carefully transfer the required amount of solid this compound to the weigh boat using a dedicated spatula.

  • Record the weight and carefully transfer the solid to an appropriate vial.

  • Using a calibrated pipette, add the required volume of DMSO to achieve the desired concentration (e.g., 10 mM).[3]

  • Cap the vial securely and vortex until the solid is fully dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • When performing experiments, handle all solutions containing this compound within a chemical fume hood or biological safety cabinet.

  • Use mechanical pipetting aids; never pipette by mouth.[4]

  • Minimize the creation of aerosols.[4]

Disposal Plan

Proper disposal of this compound and all associated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste : All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, vials) should be considered hazardous waste. These items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions of this compound and any contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.

  • Sharps : Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.[4]

2. Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

1. Spills:

  • Small Spills (in a fume hood):

    • Decontaminate the area with an appropriate solvent (e.g., ethanol) and absorbent pads.

    • Collect all cleanup materials in the solid hazardous waste container.

  • Large Spills (or spills outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry to the contaminated area until it has been cleared by trained personnel.

2. Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Signaling Pathway and Logical Relationships

As a BET bromodomain inhibitor, this compound prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the expression of key oncogenes like MYC.[5] This mechanism underlies its potent anti-proliferative effects.

Odm207_Pathway cluster_pathway This compound Mechanism of Action Odm207 This compound BET BET Proteins (BRD2, BRD3, BRD4) Odm207->BET inhibits binding Chromatin Chromatin Remodeling BET->Chromatin promotes Histones Acetylated Histones Histones->BET recruits Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription Proliferation Tumor Cell Proliferation Transcription->Proliferation

Caption: Simplified signaling pathway of this compound's inhibitory action.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.